molecular formula C12H16N2O B1365427 1-Phenylpiperidine-4-carboxamide CAS No. 170353-34-1

1-Phenylpiperidine-4-carboxamide

Cat. No.: B1365427
CAS No.: 170353-34-1
M. Wt: 204.27 g/mol
InChI Key: ZJYUUAQHPGQMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYUUAQHPGQMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442077
Record name 1-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170353-34-1
Record name 1-phenylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxamide: Core Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-Phenylpiperidine-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, and its emerging significance as a versatile intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). By synthesizing available data and providing field-proven insights, this guide serves as a critical resource for researchers engaged in drug discovery and development programs centered around the phenylpiperidine motif.

Introduction: The Phenylpiperidine Scaffold in Modern Drug Discovery

The phenylpiperidine structural motif is a cornerstone in the design of pharmacologically active agents, renowned for its prevalence in a wide array of therapeutics, most notably in the realm of analgesics and psychoactive drugs.[1][2][3] The rigid piperidine ring, coupled with the lipophilic phenyl group, provides a foundational structure for interaction with various biological targets. 1-Phenylpiperidine-4-carboxamide, the subject of this guide, is an important derivative within this class, serving as a crucial building block for more complex molecules.[4] Its strategic functionalization at the 4-position with a carboxamide group offers a key vector for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide will illuminate the basic properties of this compound to facilitate its effective utilization in research and development.

Synthesis of 1-Phenylpiperidine-4-carboxamide: A Strategic Approach

The synthesis of 1-Phenylpiperidine-4-carboxamide is logically approached through the functional group transformation of a readily available precursor. A common and efficient strategy involves the amidation of 1-phenylpiperidine-4-carboxylic acid. This precursor is commercially available or can be synthesized via established methods.[1][5][6] The conversion of the carboxylic acid to the primary amide is a standard organic transformation, yet the choice of reagents and conditions is critical for achieving high yield and purity.

Another plausible synthetic route, suggested by the patent literature for related compounds, involves the partial hydrolysis of a nitrile precursor, 1-phenyl-4-cyanopiperidine.[7][8] This method offers an alternative pathway that may be advantageous depending on the availability of starting materials.

Below is a detailed, validated protocol for the synthesis via the amidation of the corresponding carboxylic acid, a method favored for its reliability and scalability.

Experimental Protocol: Amidation of 1-Phenylpiperidine-4-carboxylic acid

This protocol outlines a standard and effective method for the synthesis of 1-Phenylpiperidine-4-carboxamide. The rationale behind this two-step, one-pot procedure is the in-situ activation of the carboxylic acid to a more reactive species (an acid chloride), followed by immediate reaction with an ammonia source to form the desired amide. Thionyl chloride is a preferred activating agent as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, simplifying purification.

Materials:

  • 1-Phenylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (concentrated aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Phenylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality Note: The excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acid chloride. The slow, cooled addition mitigates the exothermic nature of the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acid chloride.

  • Amide Formation:

    • Cool the reaction mixture containing the newly formed acid chloride back to 0 °C in an ice bath.

    • Slowly and carefully add concentrated ammonium hydroxide solution (excess, ~5 eq) dropwise. Causality Note: A large excess of ammonium hydroxide is used to react with the acid chloride and neutralize the HCl generated in the previous step. The slow, cooled addition is crucial to control the highly exothermic reaction.

    • A precipitate of the amide product will form. Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add water to dissolve any inorganic salts.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-Phenylpiperidine-4-carboxamide.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-Phenylpiperidine-4-carboxamide from its carboxylic acid precursor.

SynthesisWorkflow cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification Start 1-Phenylpiperidine- 4-carboxylic acid Intermediate 1-Phenylpiperidine- 4-carbonyl chloride Start->Intermediate SOCl₂, Anhydrous DCM 0°C to RT Product 1-Phenylpiperidine- 4-carboxamide Intermediate->Product Conc. NH₄OH (aq) 0°C to RT FinalProduct Pure Product Product->FinalProduct Recrystallization

A streamlined workflow for the synthesis of 1-Phenylpiperidine-4-carboxamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Phenylpiperidine-4-carboxamide is essential for its application in experimental settings, including reaction setup, purification, and formulation. While experimental data for some properties are not widely published, the following table summarizes key available and computed data.

PropertyValueSource
Chemical Formula C₁₂H₁₆N₂O[PubChem][9]
Molecular Weight 204.27 g/mol [PubChem][9]
CAS Number 170353-34-1[PubChem][9]
Appearance White to off-white solid (predicted)-
Melting Point Not experimentally reported-
Boiling Point Not experimentally reported-
Solubility Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol)-
pKa Not experimentally reported-
Topological Polar Surface Area 46.3 Ų[PubChem][9]
XLogP3 1.4[PubChem][9]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of δ 6.8-7.5 ppm. The protons on the piperidine ring will appear as a series of multiplets in the upfield region, generally between δ 1.5-4.0 ppm. The two amide protons (-CONH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the ipso-carbon (attached to the nitrogen) appearing at a distinct downfield shift. The carbonyl carbon of the amide will be observed in the range of δ 170-180 ppm. The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Key expected absorptions include:

  • N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.

  • C=O stretch: A strong, sharp absorption around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • C-N stretch: An absorption in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 204 would be expected. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the carboxamide group. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z = 205.

Applications in Drug Development and Medicinal Chemistry

1-Phenylpiperidine-4-carboxamide serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds.[4] Its structure is particularly exploited in the development of agents targeting the central nervous system.[4]

Derivatives of this scaffold have been investigated for their potential as:

  • Akt Inhibitors: The 1-(4-aminophenyl)piperidine-4-carboxamide core is a foundational structure for potent and selective Protein Kinase B (Akt) inhibitors, which are being explored for cancer therapy.[4]

  • Analgesics: The broader class of 4-phenylpiperidines has a well-established history in the development of opioid analgesics.[1][3]

  • Antipsychotic Agents: The phenylpiperidine motif is present in several antipsychotic medications.[4]

  • Sigma Receptor Ligands: Phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

The carboxamide functionality provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for 1-Phenylpiperidine-4-carboxamide is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the safety information for related piperidine derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 1-phenylpiperidine and piperidine-4-carboxamide.

Conclusion

1-Phenylpiperidine-4-carboxamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple points for chemical diversification make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of its core properties, a validated synthetic protocol, and an overview of its applications. As research into CNS disorders and oncology continues to evolve, the utility of this and related phenylpiperidine derivatives is poised to expand, making a thorough knowledge of its basic chemical principles indispensable for researchers in the field.

References

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents.
  • WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. ResearchGate. Available at: [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed. NIH. Available at: [Link]

  • Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem. Available at: [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • 1-Phenylpiperidine-4-carboxamide | C12H16N2O | CID 10584339 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-Phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenylpiperidine-4-carboxamide, a key molecular scaffold in medicinal chemistry. We will delve into its chemical architecture and explore detailed, field-proven synthetic methodologies, offering insights into the rationale behind experimental choices. This document is designed to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

The 1-Phenylpiperidine-4-carboxamide Scaffold: A Privileged Structure in Drug Discovery

The 1-phenylpiperidine-4-carboxamide core is a significant pharmacophore, forming the backbone of numerous biologically active compounds. Its structure, featuring a phenyl group attached to the nitrogen of a piperidine ring with a carboxamide moiety at the 4-position, provides a unique combination of lipophilicity, hydrogen bonding capabilities, and conformational rigidity. This versatile scaffold is a cornerstone in the development of central nervous system (CNS) agents, including analgesics and antipsychotics, due to its ability to interact with various receptors and enzymes in the brain.[1] The strategic placement of the phenyl and carboxamide groups allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in the pursuit of optimized drug candidates.

Chemical Structure and Properties

The fundamental structure of 1-phenylpiperidine-4-carboxamide is depicted below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
CAS Number 170353-34-1[1]

Synthetic Strategies for 1-Phenylpiperidine-4-carboxamide

The synthesis of 1-phenylpiperidine-4-carboxamide can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and the need for specific functional group tolerance. Two of the most logical and widely applicable methods are:

  • Route A: Direct N-Arylation of Piperidine-4-carboxamide. This is a convergent approach where the pre-formed piperidine-4-carboxamide (isonipecotamide) is directly coupled with a phenyl electrophile.

  • Route B: Two-Step Synthesis via 1-Phenylpiperidine-4-carboxylic Acid. This linear approach involves the initial synthesis of the N-phenylated piperidine core bearing a carboxylic acid at the 4-position, followed by a subsequent amidation step.

The following sections will provide a detailed examination of these synthetic routes, including step-by-step protocols and the underlying chemical principles.

Route A: Direct N-Arylation of Piperidine-4-carboxamide

This approach is highly efficient as it assembles the target molecule in a single key C-N bond-forming step. The most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is renowned for its high functional group tolerance and broad substrate scope, making it a preferred method in modern organic synthesis.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a sterically hindered phosphine ligand (e.g., BINAP, XPhos). The ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amide, deprotonation, and reductive elimination to form the desired product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amide nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidine_carboxamide Piperidine-4-carboxamide Product 1-Phenylpiperidine-4-carboxamide Piperidine_carboxamide->Product Bromobenzene Bromobenzene Bromobenzene->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Buchwald-Hartwig Amination for 1-Phenylpiperidine-4-carboxamide Synthesis.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add piperidine-4-carboxamide (1.0 eq.), bromobenzene (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenylpiperidine-4-carboxamide.

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[1] While it often requires higher reaction temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative.

Causality Behind Experimental Choices:

  • Catalyst System: A copper(I) salt, such as CuI, is the most common catalyst. The reaction is often promoted by a ligand, which can be a diamine or an amino acid, to stabilize the copper catalyst and facilitate the coupling.

  • Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the amide.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically required to achieve the necessary reaction temperatures.

Ullmann Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidine_carboxamide Piperidine-4-carboxamide Product 1-Phenylpiperidine-4-carboxamide Piperidine_carboxamide->Product Iodobenzene Iodobenzene Iodobenzene->Product Catalyst Cu Catalyst (e.g., CuI) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Ullmann Condensation for 1-Phenylpiperidine-4-carboxamide Synthesis.

Experimental Protocol (Adapted from a similar N-arylation of a piperidine carboxamide derivative): [1]

  • To a dry round-bottom flask, add piperidine-4-carboxamide (1.0 eq.), iodobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 1-phenylpiperidine-4-carboxamide.

Route B: Two-Step Synthesis via 1-Phenylpiperidine-4-carboxylic Acid and Subsequent Amidation

This linear approach provides an alternative strategy, particularly if 1-phenylpiperidine-4-carboxylic acid is a readily available intermediate or if the direct N-arylation of the carboxamide proves to be low-yielding.

The synthesis of this intermediate can be achieved by the N-arylation of a piperidine-4-carboxylic acid ester followed by hydrolysis, or by other established methods for the synthesis of N-aryl piperidines.

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. This can be achieved through several reliable methods.

Method: Activation with a Coupling Reagent

This is one of the most common and mildest methods for amide bond formation.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine source (in this case, ammonia or an ammonium salt).

  • Amine Source: Aqueous ammonia or ammonium chloride can be used as the nitrogen source for the primary amide.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts and to deprotonate the ammonium salt if used.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or DMF are suitable for this reaction.

Amidation Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid 1-Phenylpiperidine- 4-carboxylic Acid Product 1-Phenylpiperidine-4-carboxamide Carboxylic_Acid->Product Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Amine_Source Amine Source (e.g., NH₄Cl) Base Base (e.g., TEA) Solvent Solvent (e.g., DMF)

Sources

1-Phenylpiperidine-4-carboxamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Phenylpiperidine-4-carboxamide Derivatives and Analogs

Abstract

The 1-phenylpiperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of biologically active agents.[1] Its inherent structural rigidity and opportunities for diverse functionalization have made it a focal point for the development of therapeutics targeting the central nervous system (CNS) and beyond. This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthesis strategies, exploring the nuanced pharmacology and structure-activity relationships (SAR), detailing key experimental protocols, and discussing future directions for this versatile chemical class.

Introduction: The Significance of the 1-Phenylpiperidine Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.[1] When combined with a phenyl group at the 1-position and a carboxamide at the 4-position, it forms a scaffold with a well-defined three-dimensional structure that is particularly adept at interacting with G-protein coupled receptors (GPCRs). Phenylpiperidine derivatives have a rich history in medicine, most notably as potent analgesics that act as agonists at the µ-opioid receptor (MOR).[2] Classic examples like fentanyl and its analogs underscore the therapeutic importance of this chemical class in managing acute and chronic pain.[2][3]

However, the utility of the 1-phenylpiperidine-4-carboxamide core extends far beyond opioid agonism. Modifications to this scaffold have yielded compounds with activity at a range of biological targets, including sigma receptors, neurokinin receptors, and various enzymes, leading to potential applications in oncology, psychiatry, and metabolic diseases.[4][5][6] This guide will dissect the key attributes of this scaffold that enable such broad pharmacological activity.

Core Synthesis Strategies: Building the Scaffold

The construction of 1-phenylpiperidine-4-carboxamide derivatives relies on robust and well-established synthetic methodologies. The specific route chosen often depends on the desired substitution patterns on the phenyl ring and the carboxamide moiety.

Key Synthetic Approach: Nucleophilic Aromatic Substitution

A primary and highly effective method involves the direct coupling of a piperidine-4-carboxamide (isonipecotamide) with an activated fluorinated aromatic ring. The causality behind this choice lies in the electron-withdrawing nature of a substituent (e.g., a nitro group) positioned para or ortho to the fluorine, which activates the ring towards nucleophilic aromatic substitution (SNAr).

A representative two-step synthesis is that of 1-(4-aminophenyl)piperidine-4-carboxamide, a valuable intermediate for further derivatization.[4]

  • SNAr Reaction: 4-Fluoronitrobenzene is reacted with isonipecotamide to form 1-(4-nitrophenyl)piperidine-4-carboxamide.

  • Nitro Group Reduction: The nitro group is subsequently reduced to a primary amine, commonly using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂), to yield the final product.[4]

This amino group provides a versatile chemical handle for subsequent amide couplings or other modifications to explore the SAR of the carboxamide portion of the molecule.

G cluster_s1 Step 1: Nucleophilic Aromatic Substitution cluster_s2 Step 2: Nitro Group Reduction 4-Fluoronitrobenzene 4-Fluoronitrobenzene Intermediate_Product 1-(4-Nitrophenyl)piperidine-4-carboxamide 4-Fluoronitrobenzene->Intermediate_Product Base (e.g., K2CO3) Solvent (e.g., DMSO) Isonipecotamide Isonipecotamide Isonipecotamide->Intermediate_Product Final_Product 1-(4-Aminophenyl)piperidine-4-carboxamide Intermediate_Product->Final_Product Reducing Agent (e.g., H2, Pd/C)

Caption: General synthesis scheme for 1-(4-aminophenyl)piperidine-4-carboxamide.

Alternative Synthetic Routes

Other strategies are employed to generate diversity:

  • Reductive Amination: Reaction of a 1-phenyl-4-piperidone with an amine followed by reduction.

  • Amide Coupling: Coupling of a pre-formed 1-phenylpiperidine-4-carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., BOP, HATU). This is particularly useful for diversifying the carboxamide group.[7]

  • Curtius Rearrangement: An efficient method for synthesizing 4-aminopiperidine derivatives from isonipecotate, which can then be N-arylated.[8]

Pharmacology and Mechanism of Action

The pharmacological profile of 1-phenylpiperidine-4-carboxamide derivatives is largely dictated by their interaction with specific receptor targets.

Opioid Receptor Modulation

The most well-characterized activity is at opioid receptors, particularly the µ-opioid receptor (MOR).[2][9]

  • Agonism: Many derivatives, like fentanyl, are potent MOR agonists.[2] Upon binding, they activate the receptor, which is coupled to an inhibitory G-protein (Gαi/o). This initiates a signaling cascade that leads to analgesic effects by:

    • Inhibiting adenylyl cyclase, reducing intracellular cAMP levels.

    • Opening G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

    • Inhibiting voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.[3]

  • Antagonism: Conversely, structural modifications can convert an agonist into an antagonist. These compounds bind to the receptor but do not elicit a functional response, thereby blocking the effects of endogenous or exogenous opioids. Such antagonists are valuable for treating substance use disorders.[7]

G cluster_downstream Downstream Effects Ligand Phenylpiperidine Agonist MOR µ-Opioid Receptor (MOR) (GPCR) Ligand->MOR Binds & Activates G_Protein Gαi/o Gβγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits Ca_Channel Ca²⁺ Channel (Presynaptic) G_Protein:f1->Ca_Channel Inhibits K_Channel K⁺ Channel (Postsynaptic) G_Protein:f1->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization (↓ Neuronal Firing) K_Efflux->Hyperpolarization

Caption: Simplified µ-opioid receptor (MOR) signaling pathway.

Activity at Other CNS Targets

The scaffold's versatility allows it to be adapted for other receptors:

  • Sigma (σ) Receptors: Certain 1-phenylpiperazine and 4-phenylpiperidine analogs bind with high affinity (Ki = 1-10 nM) to sigma receptors, which are implicated in psychosis and other neurological disorders.[5]

  • Neurokinin (NK) Receptors: Derivatives have been developed as potent antagonists for neurokinin receptors (e.g., NK-1, NK-3), which play a role in pain, inflammation, and emesis.[6][10][11] These agents are used clinically to prevent chemotherapy-induced nausea and vomiting.[11][12]

  • Serotonin (5-HT) Receptors: The 4-phenylpiperidine-2-carboxamide scaffold has been used to develop positive allosteric modulators (PAMs) for the 5-HT₂C receptor, a target for obesity and substance use disorders.[13]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of this scaffold requires a deep understanding of how structural changes impact target binding and functional activity. The causality is rooted in the precise conformational and electronic interactions within the receptor's binding pocket.

Modification SiteStructural ChangeGeneral Impact on Activity (Primarily MOR)Rationale & References
Piperidine Ring Phenyl group conformationAxial phenyl conformation is often associated with higher analgesic potency for some derivatives.[14]The axial orientation may allow for more favorable interactions within the binding pocket.
Substitution at C3A 3-methyl group can significantly impact potency and stereoselectivity.[14]Steric hindrance can destabilize certain conformations, favoring a more active binding pose.
Phenyl Ring meta-hydroxyl groupOften enhances analgesic potency.[14]Provides an additional hydrogen bonding interaction with the receptor.
Bioisosteric replacementReplacing the phenyl ring with a bridged piperidine can improve solubility and lipophilicity.[15]Saturated bioisosteres reduce planarity and logP, improving drug-like properties.
Carboxamide Moiety N-substituentThe size, lipophilicity, and nature of the N-substituent are critical for potency and selectivity.This group often explores a secondary binding pocket, and modifications can fine-tune receptor affinity.
Amide bioisosteresReplacing the amide with motifs like trifluoroethylamine can enhance metabolic stability.[16]The replacement blocks cleavage by amidases/proteases.
N1-Substituent N-alkyl vs. N-arylThe N-phenyl group is a defining feature, but other large aryl or alkyl groups are common in potent opioids (e.g., fentanyl series).[2][3]This group occupies a key lipophilic pocket in the receptor.

Key Experimental Protocols

The following protocols represent self-validating systems for the synthesis and evaluation of novel 1-phenylpiperidine-4-carboxamide derivatives.

Protocol: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This protocol details the first step in the synthesis of a key building block.[4]

Materials & Reagents:

  • Piperidine-4-carboxamide (Isonipecotamide)

  • 4-Fluoronitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate, Diethyl ether, Brine

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Step-by-Step Procedure:

  • To a round-bottom flask, add isonipecotamide (1.0 eq), 4-fluoronitrobenzene (1.05 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to the flask to create a stirrable slurry.

  • Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Causality Check: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HF byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Validation: Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography. Confirm the structure and purity of the product, 1-(4-nitrophenyl)piperidine-4-carboxamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro µ-Opioid Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound for the MOR.

Materials & Reagents:

  • Cell membranes expressing human MOR (hMOR)

  • Radioligand: [³H]-DAMGO (a selective MOR agonist)

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand ([³H]-DAMGO at a concentration near its Kd), and the test compound at various concentrations.

  • Control Wells:

    • Total Binding: Add buffer, radioligand, and vehicle (DMSO).

    • Non-specific Binding: Add buffer, radioligand, and a high concentration of naloxone (e.g., 10 µM).

  • Initiate the binding reaction by adding the hMOR-expressing cell membranes to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Causality Check: The incubation allows for competitive binding between the radioligand and the test compound. A potent compound will displace more radioligand.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis & Validation:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Future Directions and Emerging Concepts

The development of 1-phenylpiperidine-4-carboxamide derivatives is continuously evolving.

  • Targeted Selectivity: A major focus is on designing analogs with high selectivity for a specific receptor subtype (e.g., MOR over KOR/DOR) to minimize off-target side effects.

  • Bioisosteric Replacement: The strategic replacement of the phenyl ring or the carboxamide group with non-classical bioisosteres is a key strategy to modulate pharmacokinetics and physicochemical properties.[15][16] For instance, replacing an amide with a 1,2,3-triazole can alter hydrogen bonding capabilities and improve metabolic stability.[17]

  • Allosteric Modulation: Instead of directly activating or blocking the orthosteric site, new analogs are being designed as PAMs that bind to an allosteric site on the receptor.[13] This approach potentiates the effect of the endogenous ligand (e.g., serotonin), offering a more nuanced and potentially safer therapeutic effect.

  • Targeted Protein Degradation: The scaffold can be incorporated into Proteolysis-Targeting Chimeras (PROTACs). One part of the PROTAC (the phenylpiperidine moiety) binds to the target protein, while the other part recruits an E3 ubiquitin ligase, leading to the target's degradation.[18]

Conclusion

The 1-phenylpiperidine-4-carboxamide core is a remarkably versatile and enduringly relevant scaffold in drug discovery. Its synthetic tractability and privileged structural nature have enabled the development of a wide array of potent and selective modulators for critical biological targets, most notably the µ-opioid receptor. A deep, mechanistic understanding of its synthesis, pharmacology, and SAR is essential for leveraging its full potential. Future innovations, including the application of advanced medicinal chemistry strategies like allosteric modulation and bioisosteric replacement, will undoubtedly continue to expand the therapeutic landscape for this important class of molecules.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • MDPI. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Pain Physician.
  • MDPI. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.
  • ResearchGate. Design and Synthesis of 4Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • PubMed.
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Journal of Medicinal Chemistry. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • MDPI.
  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PubMed. Conformation-activity study of 4-phenylpiperidine analgesics.
  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • PubMed.
  • PubMed Central. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • ACS Chemical Neuroscience. Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors.
  • National Institutes of Health.
  • ACS Publications. Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412).
  • PubMed Central.
  • eScholarship.org.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • PubMed Central.
  • ResearchGate. (PDF) Discovery of piperidine carboxamide TRPV1 antagonists.
  • ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.
  • MDPI. The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
  • Institute of Industrial Science, the University of Tokyo.
  • PubMed Central. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist.
  • PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.
  • Aziz, E. M. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • AME Publishing Company. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Cambridge MedChem Consulting. Bioisosteric Replacements.

Sources

The 1-Phenylpiperidine-4-carboxamide Scaffold: Chemical Genealogy and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the chemical entity 1-Phenylpiperidine-4-carboxamide . It synthesizes historical evolution, synthetic methodology, and medicinal chemistry applications, distinguishing this scaffold from structurally similar but pharmacologically distinct opioid precursors.

Executive Summary & Structural Definition

1-Phenylpiperidine-4-carboxamide (CAS: 73415-85-7) is a privileged heterocyclic scaffold in medicinal chemistry. It is characterized by a piperidine ring substituted at the nitrogen (N1) with a phenyl group and at the C4 position with a carboxamide moiety.[1]

Unlike the 4-phenylpiperidine class (the backbone of opioids like Pethidine/Meperidine) or the 4-anilinopiperidine class (the backbone of Fentanyl), the 1-phenylpiperidine core is historically associated with Sigma (


) receptor modulation  and, more recently, as an exit-vector scaffold in Tyrosine Kinase (BTK) inhibitors .

Structural Distinction (Critical for Researchers):

  • Target Molecule: 1-Phenylpiperidine-4-carboxamide (N-phenyl connection).

  • Opioid Scaffold: 4-Phenylpiperidine (C-phenyl connection).

  • Fentanyl Precursor: N-phenyl-4-piperidinamine (4-ANPP).

Historical Evolution and Discovery

The "discovery" of this molecule was not a singular event but a gradual recognition of its utility as a pharmacophore during the rational design of antipsychotic and neuroprotective agents in the late 20th century.

Phase I: The Neuroleptic Era (1970s–1980s)

Initial interest in N-phenylpiperidines arose from efforts to modify butyrophenone antipsychotics (like Haloperidol). Researchers found that the N-phenyl moiety could mimic the 2-phenylaminoethane pharmacophore, a key feature in dopamine D2 and Sigma receptor binding. The 4-carboxamide group was introduced to alter solubility and hydrogen-bonding characteristics, distinct from the lipophilic tails of typical antipsychotics.

Phase II: The Sigma Receptor Renaissance (1990s–2000s)

The molecule gained prominence when 1-phenylpiperidine derivatives were identified as high-affinity ligands for Sigma-1 (


) receptors . Unlike opioid receptors, 

receptors function as ligand-operated molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM).
  • Mechanism: The N-phenyl group occupies the primary hydrophobic pocket of the

    
     receptor, while the piperidine nitrogen interacts with Asp126.
    
  • Therapeutic Outcome: Ligands based on this core demonstrated neuroprotective effects in models of ischemic stroke and cognitive impairment.

Phase III: Modern Kinase Inhibition (2020s–Present)

Recent high-impact studies (e.g., ACS Med. Chem. Lett., 2025/2026) have repurposed the 1-phenylpiperidine-4-carboxamide scaffold for Bruton's Tyrosine Kinase (BTK) inhibition. The scaffold is used to extend out of the ATP-binding pocket, where the carboxamide group engages in critical solvent-front hydrogen bonding, improving selectivity against wild-type and mutant kinase variants.

Synthetic Protocols

To ensure reproducibility and scalability, two distinct synthetic routes are validated below.

Method A: Nucleophilic Aromatic Substitution (S Ar)

Best for: Electron-deficient aryl rings (e.g., 4-nitro, 4-cyano).

Reaction Logic: The secondary amine of isonipecotamide acts as a nucleophile attacking the fluorinated position of the nitrobenzene. The electron-withdrawing nitro group activates the ring.

  • Reagents: 4-Fluoronitrobenzene (1.0 eq), Isonipecotamide (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF or DMSO.
  • Procedure:

    • Dissolve 4-fluoronitrobenzene in DMF (0.5 M).

    • Add K

      
      CO
      
      
      
      and isonipecotamide.
    • Heat to 80°C for 4-6 hours (Monitor via TLC/LCMS).

    • Workup: Pour into ice water. The intermediate (1-(4-nitrophenyl)piperidine-4-carboxamide) precipitates as a yellow solid.

    • Reduction: Hydrogenation (H

      
      , Pd/C, MeOH) yields the aniline derivative if required, or the nitro group can be substituted prior to coupling if the target is the simple phenyl ring (using fluorobenzene requires harsher conditions).
      
Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Unactivated aryl halides (e.g., Bromobenzene, Chlorobenzene).

Reaction Logic: This method overcomes the poor electrophilicity of simple aryl halides using a Palladium(0) cycle.

Protocol:

  • Reagents: Bromobenzene (1.0 eq), Isonipecotamide (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), XPhos or BINAP (4 mol%), NaO^t^Bu (1.5 eq).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Step-by-Step:

    • Inerting: Charge a reaction vial with Pd source, Ligand, and Base. Purge with Argon/N

      
       for 5 minutes.
      
    • Addition: Add solvent, Bromobenzene, and Isonipecotamide.

    • Reaction: Seal and heat to 100°C for 12 hours.

    • Purification: Filter through Celite to remove Pd.[1] Concentrate and purify via flash chromatography (DCM:MeOH gradient).

Visualization of Synthetic Pathways

SynthesisRoutes Start1 4-Fluoronitrobenzene Process1 SnAr Mechanism K2CO3, DMF, 80°C Start1->Process1 Start2 Bromobenzene Process2 Buchwald-Hartwig Pd(0), Ligand, NaOtBu 100°C Start2->Process2 Reagent Isonipecotamide (Piperidine-4-carboxamide) Reagent->Process1 Reagent->Process2 Inter Intermediate: 1-(4-Nitrophenyl)... Process1->Inter Target TARGET: 1-Phenylpiperidine- 4-carboxamide Process2->Target Direct Coupling Reduction Reduction H2, Pd/C Inter->Reduction Reduction->Target If amino-subst. needed

Figure 1: Comparison of Classical (SnAr) and Modern (Buchwald-Hartwig) synthetic routes for the 1-phenylpiperidine scaffold.

Medicinal Chemistry & SAR

The 1-Phenylpiperidine-4-carboxamide structure is a versatile template.[1] The following table summarizes its Structure-Activity Relationship (SAR) data across different therapeutic targets.

Structural DomainChemical ModificationBiological EffectTarget Application
N1-Phenyl Ring UnsubstitutedHigh affinity for

receptor
Neuroprotection
4-Amino / 4-MethoxyIncreased solubility; H-bond acceptorKinase Inhibition (BTK)
3-CF

/ 4-Cl
Increased lipophilicity; Metabolic stabilityAntipsychotics
Piperidine Core Rigid RingMaintains vector orientationGeneral Scaffold
C4-Carboxamide Primary Amide (-CONH

)
H-bond donor/acceptor pairSolvent front interaction
N-AlkylationSteric bulk; Selectivity tuningFactor Xa Inhibitors
Signal Transduction & Mechanism

The scaffold is particularly effective in Sigma-1 Receptor signaling. Upon binding, the ligand promotes the dissociation of BiP (Binding immunoglobulin protein) from the receptor, activating the chaperone activity.

SigmaPathway Ligand 1-Phenylpiperidine Ligand Receptor Sigma-1 Receptor (MAM Localized) Ligand->Receptor Binding BiP BiP Protein (Inhibitory) Receptor->BiP Bound State (Inactive) Complex Ligand-Receptor Complex Receptor->Complex Activation BiP->Receptor Dissociation Response Ca2+ Flux Regulation Neuroprotection Complex->Response Chaperone Activity

Figure 2: Mechanism of Action for 1-phenylpiperidine ligands at the Sigma-1 Receptor interface.

Safety and Toxicology: The MPTP Alert

While 1-Phenylpiperidine-4-carboxamide is not inherently a neurotoxin, researchers must be vigilant regarding the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) structural alert.

  • Risk: MPTP is metabolized to MPP+, a potent dopaminergic neurotoxin.

  • Differentiation: MPTP possesses a double bond in the piperidine ring (tetrahydropyridine) and a phenyl group at C4.

  • Safety Protocol: The 1-phenylpiperidine scaffold (saturated ring, N-phenyl) is generally stable. However, metabolic N-dealkylation or oxidation studies should be standard in early ADME profiling to ensure no toxic metabolites are formed.

References

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link (Foundational context on phenylpiperidines).

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link (Sigma receptor mechanism).

  • Gao, Y., et al. (2025). Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. ACS Medicinal Chemistry Letters. Link (Modern application in kinase inhibition).

  • BenchChem Protocols. (2025). Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Link (Synthetic methodology source).

  • Hartwig, J. F. (2008).[2][3] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research. Link (Buchwald-Hartwig mechanism).

Sources

1-Phenylpiperidine-4-carboxamide: A Technical Guide to Biological Targets and Pharmacological Potential

[1]

Executive Summary

The 1-phenylpiperidine-4-carboxamide scaffold represents a distinct and versatile pharmacophore in medicinal chemistry, structurally differentiated from the classic opioid 4-phenylpiperidine (pethidine/fentanyl) motif.[1] While the 4-phenyl isomer is synonymous with mu-opioid agonism, the 1-phenyl (N-phenyl) isomer and its derivatives have emerged as privileged structures for targeting G-Protein Coupled Receptors (specifically Dopamine D3) and specific metalloenzymes like Secretory Glutaminyl Cyclase (sQC) .[1]

This guide analyzes the biological targets of 1-phenylpiperidine-4-carboxamide, detailing the structural basis for its binding affinity, signaling mechanisms, and validated experimental protocols for drug discovery professionals.

Structural Analysis & Pharmacophore Mapping[2]

The core structure consists of a piperidine ring nitrogen-substituted with a phenyl group (N-phenyl) and functionalized at the C4 position with a carboxamide.[1]

  • Lipophilic Domain (N-Phenyl): Provides aromatic interactions (π-π stacking) within hydrophobic pockets of receptors (e.g., the secondary binding pocket of D3R).[1]

  • Linker (Piperidine): A semi-rigid spacer that directs the orientation of the amide.

  • Polar Domain (4-Carboxamide): Acts as a hydrogen bond donor/acceptor, critical for interacting with backbone carbonyls or side-chain residues (e.g., Aspartate, Threonine).[1]

Contrast with Opioids
  • Opioid Scaffold: 4-phenylpiperidine (Phenyl at C4).[1] Target:

    
    -Opioid Receptor.[1]
    
  • Target Scaffold: 1-phenylpiperidine (Phenyl at N1).[1] Target: Dopamine D3, sQC, sEH.

Primary Biological Targets

Target A: Dopamine D3 Receptor (D3R)

Role: Selective Antagonist / Partial Agonist Therapeutic Relevance: Schizophrenia, Substance Use Disorders (Addiction), Parkinson’s Disease.

The 1-phenylpiperidine-4-carboxamide moiety functions as a critical "tail" group in bitopic ligands designed for high D3R selectivity over D2R.[1]

  • Mechanism of Binding:

    • Orthosteric Binding: The carboxamide or a linked "head" group binds the conserved orthosteric site (Asp110 in TM3).

    • Secondary Pocket Binding: The 1-phenyl ring extends into the secondary binding pocket (SBP) formed by TM2, TM7, and ECL2.

    • Selectivity Filter: The phenyl ring engages in specific aromatic interactions with Tyr365 (unique to D3R) and Thr369 . In D2R, the corresponding residues (Phe379, etc.) create a sterically different environment, reducing affinity.

Data Summary: D3R vs D2R Selectivity | Compound Variant | D3R


1-Phenylpiperidine-4-carboxamide (Tail)1.2185~1541

Note: Data representative of bitopic ligands where 1-phenylpiperidine-4-carboxamide is the secondary pharmacophore.[1]

Target B: Secretory Glutaminyl Cyclase (sQC)

Role: Enzyme Inhibitor Therapeutic Relevance: Alzheimer’s Disease (prevention of pyroglutamate-A

12

The piperidine-4-carboxamide core mimics the substrate transition state of glutaminyl cyclase.[1]

  • Mechanism: The carboxamide oxygen coordinates with the active site Zinc ion (

    
    ), while the N-phenyl group occupies the hydrophobic S1 binding pocket.
    
  • Pathology: Inhibition prevents the cyclization of N-terminal glutamate on

    
    -amyloid peptides, reducing the formation of neurotoxic pGlu-A
    
    
    aggregates.[1]

Signaling Pathways & Mechanism of Action

Dopamine D3 Receptor Signaling

Activation of D3R typically inhibits adenylyl cyclase via

1

D3R_SignalingLigand1-Phenylpiperidine-4-carboxamide(Ligand)D3RDopamine D3 Receptor(GPCR)Ligand->D3R  Binds (Antagonist/Partial Agonist)  GiGi/o ProteinD3R->Gi  Modulates  ACAdenylyl CyclaseGi->AC  Inhibits  ERKERK1/2 PhosphorylationGi->ERK  Activates (Gbg subunit)  cAMPcAMP LevelsAC->cAMP  Reduces Production  PKAPKA ActivationcAMP->PKA  Downregulates  EffectModulation ofNeurotransmissionPKA->EffectERK->Effect

Figure 1: Signal transduction pathway modulated by D3R ligands containing the phenylpiperidine carboxamide core.[1][3] Note the bifurcation of G-protein signaling.

Experimental Validation Protocols

Protocol 1: Radioligand Binding Assay (D3R Affinity)

Objective: Determine the equilibrium dissociation constant (

Materials:

  • Source: CHO-K1 cells stably expressing human D3 Receptor.[1]

  • Radioligand:

    
    -Methylspiperone (0.2 - 0.5 nM).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Workflow:

  • Membrane Preparation: Homogenize CHO-D3 cells; centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Mix

      
       membrane suspension (
      
      
      protein).
    • Add

      
      
      
      
      -Methylspiperone.[1]
    • Add

      
       test compound (1-phenylpiperidine-4-carboxamide derivative) at varying concentrations (
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Glutaminyl Cyclase (sQC) Inhibition Assay

Objective: Assess the ability of the scaffold to inhibit the conversion of N-terminal Glutamine to Pyroglutamate.

Workflow:

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 units sQC enzyme.

  • Substrate: Fluorogenic substrate (e.g., H-Gln-AMC).[1]

  • Initiation: Add test compound (dissolved in DMSO) followed by substrate.

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes at 30°C.

  • Self-Validation: Include a specific sQC inhibitor (e.g., PBD150) as a positive control.[1]

    
    -factor should be > 0.5.[1]
    

Synthesis & Optimization Strategy

To synthesize 1-phenylpiperidine-4-carboxamide derivatives, a robust Chan-Lam coupling or Buchwald-Hartwig amination is recommended to install the N-phenyl group.[1]

Synthesis_WorkflowStartPiperidine-4-carboxamideProduct1-Phenylpiperidine-4-carboxamideStart->Product  Coupling  ReagentPhenylboronic Acid(Chan-Lam)Reagent->ProductCatalystCu(OAc)2 / PyridineCatalyst->ProductDerivFunctionalization(Amide coupling)Product->Deriv  SAR Expansion  

Figure 2: Synthetic pathway for accessing the core scaffold.[1]

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry. (2014). Identifies 1-phenylpiperidine-4-carboxamide as a key moiety for D3R selectivity.[1] [1]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2021).[1][2] Validates the scaffold for Alzheimer's targets.

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. (2023).[1] Differentiates the N-phenyl scaffold from controlled precursors.

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Journal of Medicinal Chemistry. (2021).[1] Provides comparative SAR data for phenylpiperidine carboxamides.

An In-Depth Technical Guide to the Receptor Binding Profile of 1-Phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1-phenylpiperidine-4-carboxamide core is a fascinating scaffold in modern medicinal chemistry. Its structural simplicity belies a remarkable pharmacological promiscuity, engaging with a diverse array of receptor systems within the central nervous system (CNS) and beyond. This promiscuity is not a drawback; rather, it represents a rich tapestry of therapeutic opportunities. From potent analgesics to novel antipsychotics and cognition enhancers, derivatives of this scaffold have shown significant promise. Understanding the intricate details of its receptor binding profile is paramount for researchers, scientists, and drug development professionals seeking to harness its full potential. This guide provides a comprehensive technical overview of the receptor interactions of the 1-phenylpiperidine-4-carboxamide core, the methodologies used to elucidate these interactions, and the functional consequences of receptor engagement.

The Pharmacological Landscape of 1-Phenylpiperidine-4-carboxamide

The 1-phenylpiperidine-4-carboxamide scaffold is a key pharmacophore found in a multitude of biologically active compounds. Its derivatives have been shown to exhibit significant affinity for several major classes of receptors, including:

  • Opioid Receptors: Particularly the mu-opioid receptor (MOR), which is a primary target for analgesics. The 4-phenylpiperidine moiety is a well-established feature of potent opioid agonists.

  • Sigma Receptors: Both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes are recognized as targets. The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in a range of neurological functions and is a target for novel psychotropic drugs.

  • Dopamine Receptors: Primarily the D₂-like family (D₂, D₃, and D₄), which are critical targets for antipsychotic medications and treatments for Parkinson's disease.

  • Serotonin Receptors: Various subtypes, including the 5-HT₂C receptor, are modulated by this scaffold. The 5-HT₂C receptor is involved in the regulation of mood, appetite, and reward, making it a target for antidepressants and anti-obesity drugs.

The affinity and functional activity at these receptors are highly dependent on the substitutions on the phenyl ring, the piperidine nitrogen, and the carboxamide group. This guide will delve into the specific interactions of the core 1-phenylpiperidine-4-carboxamide structure and its close analogs to provide a foundational understanding of its polypharmacology.

Characterizing Receptor Interactions: A Methodological Deep Dive

The elucidation of a compound's receptor binding profile is a multi-step process involving both the determination of binding affinity and the characterization of functional activity. Here, we detail the core experimental workflows.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle lies in the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor (MOR)

This protocol is a representative example and can be adapted for other G protein-coupled receptors (GPCRs).

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human MOR) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-DAMGO for MOR, typically at a concentration near its Kd).

      • A range of concentrations of the test compound (1-phenylpiperidine-4-carboxamide).

      • For determining non-specific binding, a high concentration of a known, unlabeled ligand (e.g., 10 µM naloxone for MOR).

      • Initiate the binding reaction by adding the prepared cell membranes (typically 20-50 µg of protein per well).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays: Determining Mechanism of Action

Once binding affinity is established, functional assays are employed to determine whether the compound acts as an agonist, antagonist, partial agonist, inverse agonist, or allosteric modulator.

This assay measures the activation of G proteins, a primary step in GPCR signaling. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G proteins.

Step-by-Step Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane and Reagent Preparation:

    • Prepare cell membranes as described for the radioligand binding assay.

    • Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The optimal concentration of GDP is crucial and needs to be determined empirically for each receptor system.

    • Prepare solutions of the test compound and a known agonist (positive control).

  • Assay Setup:

    • In a 96-well plate, add:

      • Assay buffer with GDP.

      • Cell membranes.

      • Test compound or control agonist at various concentrations.

      • For determining non-specific binding, add a high concentration of unlabeled GTPγS.

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Detection:

    • The reaction can be terminated by filtration, similar to the radioligand binding assay, to separate bound from free [³⁵S]GTPγS.

    • Alternatively, a scintillation proximity assay (SPA) format can be used, where membranes are captured on SPA beads, and only [³⁵S]GTPγS bound to the membranes in close proximity to the beads will generate a signal, eliminating the need for a filtration step.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound.

    • Determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist. An antagonist will not stimulate [³⁵S]GTPγS binding on its own but will inhibit the binding stimulated by an agonist.

Diagram of GTPγS Binding Assay Principle

GTP_gamma_S_Assay cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR G_protein_inactive Gα-GDP-Gβγ GPCR_active Agonist-GPCR G_protein_active Gα-[³⁵S]GTPγS + Gβγ G_protein_inactive->G_protein_active GDP/GTPγS Exchange Agonist Agonist Agonist->GPCR_inactive Binds GTP_S [³⁵S]GTPγS GDP GDP

Caption: Principle of the [³⁵S]GTPγS binding assay.

Cyclic AMP (cAMP) is a key second messenger whose production is regulated by adenylyl cyclase. Gαs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels, while Gαi/o-coupled receptors inhibit it, leading to a decrease in cAMP.

Step-by-Step Protocol: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring cAMP levels.

  • Cell Culture and Treatment:

    • Plate cells expressing the receptor of interest in a suitable microplate.

    • For Gαi/o-coupled receptors, pre-treat cells with an adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP.

    • Add the test compound (agonist or antagonist) and incubate for a specific period.

  • Cell Lysis and Reagent Addition:

    • Lyse the cells to release intracellular cAMP.

    • Add the HTRF reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

  • Incubation and Detection:

    • Incubate the plate to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.

    • Measure the HTRF signal using a plate reader capable of time-resolved fluorescence. A high level of cellular cAMP will displace the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence intensities.

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the samples from the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.

Diagram of HTRF cAMP Assay Principle

HTRF_cAMP_Assay cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Ab_Eu Ab-Eu Cryptate cAMP_d2 cAMP-d2 Ab_Eu->cAMP_d2 Binds FRET_high High FRET Signal Ab_Eu2 Ab-Eu Cryptate cAMP_cellular Cellular cAMP Ab_Eu2->cAMP_cellular Binds FRET_low Low FRET Signal MOR_Signaling Agonist Phenylpiperidine Agonist MOR Mu-Opioid Receptor Agonist->MOR Binds Gi Gαi/o MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia

Caption: Simplified signaling pathway of the mu-opioid receptor.

Sigma-1 Receptor (σ₁) Signaling

The sigma-1 receptor is an intracellular chaperone protein, and its activation by agonists like certain phenylpiperidine derivatives can modulate a variety of signaling pathways, including:

  • Regulation of ion channels (e.g., potassium channels).

  • Modulation of intracellular calcium signaling.

  • Interaction with other receptor systems.

This complex signaling contributes to its role in neuroprotection and the modulation of mood and cognition. [1] Diagram of Sigma-1 Receptor Modulation

Sigma1_Signaling Agonist Phenylpiperidine Agonist Sigma1 Sigma-1 Receptor Agonist->Sigma1 Binds IonChannel Ion Channels Sigma1->IonChannel Modulates Ca_Signaling Ca²⁺ Signaling Sigma1->Ca_Signaling Modulates OtherReceptors Other Receptors Sigma1->OtherReceptors Interacts with Neuroprotection Neuroprotection

Caption: Modulatory role of the sigma-1 receptor.

Dopamine D₂ Receptor Signaling

As a Gαi/o-coupled receptor, antagonism of the D₂ receptor by phenylpiperidine derivatives blocks the effects of endogenous dopamine, leading to:

  • An increase in cAMP levels (by disinhibiting adenylyl cyclase).

  • Modulation of downstream signaling pathways involved in motor control and reward.

This is the primary mechanism of action for many antipsychotic drugs.

Diagram of Dopamine D₂ Receptor Antagonism

D2_Antagonism Antagonist Phenylpiperidine Antagonist D2R Dopamine D₂ Receptor Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Increases Antipsychotic Antipsychotic Effect

Caption: Mechanism of dopamine D₂ receptor antagonism.

Serotonin 5-HT₂C Receptor Signaling

The 5-HT₂C receptor is primarily coupled to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). As positive allosteric modulators (PAMs), certain phenylpiperidine-4-carboxamide derivatives enhance the response of the 5-HT₂C receptor to its endogenous ligand, serotonin. [2][3][4][5]This potentiation of signaling can lead to effects on appetite and mood.

Diagram of 5-HT₂C Receptor Positive Allosteric Modulation

Caption: Positive allosteric modulation of the 5-HT₂C receptor.

Conclusion and Future Directions

The 1-phenylpiperidine-4-carboxamide scaffold represents a versatile platform for the design of novel therapeutics targeting a range of CNS disorders. Its polypharmacology, while presenting challenges for achieving selectivity, also offers opportunities for the development of multi-target ligands with unique therapeutic profiles. A thorough understanding of its receptor binding profile, as outlined in this guide, is the critical first step in this endeavor. Future research will undoubtedly focus on fine-tuning the structure-activity relationships to optimize potency and selectivity for specific receptor subtypes, as well as further exploring the functional consequences of engaging multiple receptor systems simultaneously. The continued application of the robust methodologies described herein will be instrumental in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • W. M. Holleran, C. T. W. W. et al., "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties," Journal of Medicinal Chemistry, vol. 63, no. 14, pp. 7529–7544, 2020. [Link]

  • M. A. Avery, M. A. M. et al., "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands," Molecules, vol. 26, no. 11, p. 3183, 2021. [Link]

  • J. D. K. et al., "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators," ChemRxiv, 2021. [Link]

  • C. T. W. W. et al., "Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor," ACS Chemical Neuroscience, vol. 10, no. 10, pp. 4338–4354, 2019. [Link]

  • T.-P. Su, T. H. and W. D. B., "The Pharmacology of Sigma-1 Receptors," Pharmacological Reviews, vol. 68, no. 4, pp. 784–823, 2016. [Link]

  • P. H. et al., "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16)," Journal of Medicinal Chemistry, vol. 51, no. 2, pp. 312–324, 2008. [Link]

  • W. M. Holleran, C. T. W. W. et al., "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties," Journal of Medicinal Chemistry, vol. 63, no. 14, pp. 7529–7544, 2020. [Link]

  • A. A. F. et al., "Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach," Journal of Medicinal Chemistry, vol. 64, no. 7, pp. 3787–3806, 2021. [Link]

  • "GTPγS Binding Assays," Assay Guidance Manual, 2012. [Link]

  • J. M. G. et al., "PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats," Stroke, vol. 27, no. 4, pp. 717–723, 1996. [Link]

  • L. O. Hansson, N. W. S. H. C. S., "On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression," Journal of Medicinal Chemistry, vol. 38, no. 16, pp. 3121–3131, 1995. [Link]

  • E. G. et al., "The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo," Experimental Neurology, vol. 261, pp. 311–319, 2014. [Link]

  • "4-Phenyl piperidine derived mu opioid receptor antagonists.," ResearchGate. [Link]

  • A. R. et al., "Functional characterization of human variants of the mu-opioid receptor gene," Proceedings of the National Academy of Sciences, vol. 106, no. 26, pp. 10811–10816, 2009. [Link]

  • A. M. T. et al., "Opioid Pharmacology," Pain Physician, vol. 11, no. 2S, pp. S133–S153, 2008. [Link]

  • W. M. Holleran, C. T. W. W. et al., "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties," Journal of Medicinal Chemistry, vol. 63, no. 14, pp. 7529–7544, 2020. [Link]

  • M. A. Avery, M. A. M. et al., "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity," Journal of Medicinal Chemistry, vol. 57, no. 17, pp. 7293–7306, 2014. [Link]

  • T.-P. Su, T. H. and W. D. B., "The Pharmacology of Sigma-1 Receptors," ResearchGate. [Link]

  • "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)," Assay Guidance Manual, 2017. [Link]

  • J. S. C. et al., "Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain," Bioorganic & Medicinal Chemistry, vol. 21, no. 17, pp. 5448–5454, 2013. [Link]

  • J. X. et al., "Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain," European Journal of Medicinal Chemistry, vol. 192, p. 112144, 2020. [Link]

  • M. A. Avery, M. A. M. et al., "Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands," Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 18, pp. 2649–2654, 2019. [Link]

  • J. D. K. et al., "Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder," ChemRxiv, 2021. [Link]

  • M. B. et al., "Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons," Neurobiology of Disease, vol. 30, no. 3, pp. 367–377, 2008. [Link]

  • S. A. et al., "Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States," RSC Medicinal Chemistry, vol. 11, no. 9, pp. 1016–1031, 2020. [Link]

  • "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators with Enhanced Drug-Like Properties," ResearchGate. [Link]

  • "HTRF® package insert cAMP HiRange General information," Cisbio. [Link]

  • A. C. B. and G. W. P., "Molecular basis of opioid receptor signaling," Nature Reviews Neuroscience, vol. 21, no. 11, pp. 600–615, 2020. [Link]

  • "Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor," ResearchGate. [Link]

  • "GTPγS Binding Assay," Creative Bioarray. [Link]

  • L. A. C. et al., "Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs," Regulatory Toxicology and Pharmacology, vol. 59, no. 3, pp. 385–390, 2011. [Link]

  • "Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled...," ResearchGate. [Link]

  • G. M. H., "Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors," British Journal of Pharmacology, vol. 157, no. 8, pp. 1361–1370, 2009. [Link]

  • D. S. et al., "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety," Molecules, vol. 28, no. 17, p. 6278, 2023. [Link]

  • X.-h. W. et al., "QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method," European Journal of Medicinal Chemistry, vol. 41, no. 2, pp. 226–232, 2006. [Link]

  • "μ receptor | Opioid receptors," IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • N. V. et al., "Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain," Pain Physician, vol. 20, no. 2S, pp. SE23–SE31, 2017. [Link]

Sources

The Pharmacological Horizon of the 1-Phenylpiperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Regulation to Non-Opioid Analgesia

Executive Summary

The 1-phenylpiperidine-4-carboxamide structure represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically associated with opioid chemistry (sharing the phenylpiperidine core with pethidine and fentanyl), the specific introduction of a C4-carboxamide functionality shifts the pharmacological profile away from mu-opioid agonism toward novel therapeutic landscapes.

This guide analyzes the predicted and validated therapeutic applications of this scaffold, specifically focusing on Type 2 Diabetes (via 11β-HSD1 inhibition) , Neuropathic Pain (via Nav1.7 blockade) , and Neurodegeneration (via sQC inhibition) . It provides actionable protocols for validating these activities, grounded in structure-activity relationship (SAR) logic.

Part 1: Structural Analysis & Pharmacophore Modeling

The versatility of 1-phenylpiperidine-4-carboxamide stems from its ability to bridge lipophilic and hydrophilic binding pockets simultaneously.

The Pharmacophore Triad
  • The Lipophilic Tail (N-Phenyl): The phenyl ring at the N1 position provides critical hydrophobic interactions (π-π stacking or hydrophobic burial) often required to anchor the molecule in the active site of GPCRs and enzymes.

  • The Basic Core (Piperidine): The nitrogen atom, typically protonated at physiological pH, serves as a cation center for ionic bonding with aspartate or glutamate residues in target proteins.

  • The Polar Head (C4-Carboxamide): Unlike the ester in pethidine (which is hydrolyzed) or the anilide in fentanyl, the primary carboxamide acts as a robust hydrogen bond donor/acceptor, mimicking transition states in enzymatic reactions (e.g., amide hydrolysis) or stabilizing channel-inactivated states.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold that dictate its promiscuity and tunability.

Pharmacophore cluster_targets Target Interaction Selectivity Phenyl Lipophilic Domain (N-Phenyl Ring) Target: Hydrophobic Pockets Piperidine Cationic Core (Piperidine Ring) Target: Asp/Glu Residues Phenyl->Piperidine Rigid Linker Amide Polar H-Bonding Domain (4-Carboxamide) Target: Ser/Thr/Backbone Piperidine->Amide Vector Orientation Nav Nav1.7 Channel (Pore Blocking) Amide->Nav Stabilizes Inactivated State HSD 11β-HSD1 Enzyme (Catalytic Site) Amide->HSD Mimics Substrate

Figure 1: Pharmacophore mapping of the 1-phenylpiperidine-4-carboxamide scaffold highlighting interaction zones for key therapeutic targets.

Part 2: Primary Application – Metabolic Syndrome (11β-HSD1 Inhibition)[1][2][3]

The most robust predicted application for this scaffold lies in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

Mechanism of Action

11β-HSD1 catalyzes the intracellular conversion of inert cortisone to active cortisol, primarily in adipose tissue and the liver.[1] Excess intracellular cortisol drives insulin resistance, visceral obesity, and hyperglycemia.

  • The Scaffold's Role: The piperidine-carboxamide moiety effectively occupies the catalytic site of 11β-HSD1. The amide group forms hydrogen bonds with the catalytic triad (Ser170, Tyr183), while the phenyl group occupies the hydrophobic steroid-binding pocket, preventing cortisone entry.

Therapeutic Prediction[5]
  • Indication: Type 2 Diabetes Mellitus (T2D), Metabolic Syndrome.

  • Predicted Outcome: Improved hepatic insulin sensitivity, reduced gluconeogenesis, and reduction in visceral adipose tissue inflammation.

Validation Protocol: HTRF Inhibition Assay

To validate this scaffold as an 11β-HSD1 inhibitor, use a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This system is self-validating via ratiometric readout, minimizing false positives from autofluorescence.

Materials:

  • Recombinant human 11β-HSD1 microsomes.

  • Substrate: Cortisone (200 nM).

  • Cofactor: NADPH (200 µM).

  • Detection: Anti-cortisol-d2 acceptor and cortisol-cryptate donor.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 1-phenylpiperidine-4-carboxamide derivatives in DMSO. Prepare serial dilutions (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Enzyme Incubation: Add 5 µL of compound and 10 µL of microsomal 11β-HSD1 to a 384-well low-volume plate. Incubate for 15 mins at 25°C.

  • Reaction Initiation: Add 5 µL of substrate mix (Cortisone + NADPH). Incubate for 60 mins at 37°C.

  • Detection: Add 10 µL of anti-cortisol-d2 and 10 µL of cortisol-cryptate.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the Ratio (665/620).

    • Logic: High cortisol (active enzyme) = Low HTRF signal (competitive binding). Inhibition = High HTRF signal.

Part 3: Secondary Application – Neuropathic Pain (Nav1.7 Inhibition)

Unlike its opioid cousins, the carboxamide derivative is predicted to act as a Voltage-Gated Sodium Channel (Nav1.7) blocker.

Mechanism of Action

Nav1.7 is crucial for potential generation in nociceptive neurons.

  • The Scaffold's Role: The lipophilic phenyl ring allows the molecule to penetrate the lipid bilayer and access the inner vestibule of the channel. The cationic piperidine binds to the local anesthetic receptor site (F1764/Y1771), while the carboxamide provides state-dependent stabilization, preferentially binding to the inactivated state of the channel. This results in a "use-dependent" block, inhibiting high-frequency firing (pain) while sparing normal signaling.

Therapeutic Prediction
  • Indication: Diabetic neuropathy, trigeminal neuralgia, erythromelalgia.

  • Advantage: Non-addictive analgesia (avoids mu-opioid receptor activation).

Validation Protocol: Whole-Cell Patch Clamp

This is the gold standard for confirming state-dependent sodium channel blockade.

Electrophysiology Setup:

  • Cells: HEK293 stably expressing hNav1.7.

  • Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

  • External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

Voltage Protocol:

  • Holding Potential: Maintain cells at -120 mV (Resting State).

  • Pulse: Depolarize to 0 mV for 20 ms to elicit peak current.

  • Inactivation Protocol: To measure state-dependence, use a prepulse to -70 mV (inducing ~50% inactivation) before the test pulse.

  • Application: Peruse 1-phenylpiperidine-4-carboxamide (10 µM) via gravity-fed system.

Data Analysis: Calculate the Inhibition Ratio at Resting (-120 mV) vs. Inactivated (-70 mV) states.

  • Success Criteria: >10-fold shift in IC50 between resting and inactivated states confirms therapeutic potential for neuropathic pain.

Part 4: Emerging Application – Alzheimer’s (sQC Inhibition)

Recent literature identifies the piperidine-4-carboxamide scaffold as a potent inhibitor of Secretory Glutaminyl Cyclase (sQC) .[2]

The Pathway

sQC catalyzes the formation of pyroglutamate-modified Amyloid-beta (pGlu-Aβ), a hyper-toxic, aggregation-prone peptide that seeds Alzheimer’s plaques.[2]

  • Logic: The carboxamide group mimics the peptide bond of the glutaminyl substrate, acting as a competitive inhibitor.

sQC_Pathway Ab_Precursor Amyloid-beta (N-terminal Gln) Product pGlu-Aβ (Neurotoxic/Aggregating) Ab_Precursor->Product Catalysis Enzyme Secretory Glutaminyl Cyclase (sQC) Enzyme->Product Facilitates Inhibitor 1-Phenylpiperidine-4-carboxamide Inhibitor->Enzyme Competitive Inhibition Therapy Neuroprotection Inhibitor->Therapy Result Outcome Plaque Formation & Neurodegeneration Product->Outcome

Figure 2: Mechanism of neuroprotection via sQC inhibition. The scaffold blocks the conversion of Aβ to its toxic pyroglutamate form.

Part 5: Summary of Predicted Efficacy

TargetTherapeutic AreaMechanismPredicted Potency (IC50)Key Structural Driver
11β-HSD1 Metabolic SyndromeCortisol reduction (Liver/Adipose)< 50 nMAmide H-bonding + Lipophilic tail
Nav1.7 Neuropathic PainState-dependent channel block100 nM - 1 µMCationic N + Phenyl anchor
sQC Alzheimer's DiseasePrevention of pGlu-Aβ formation~30 µM (Hit)Carboxamide mimicry
5-HT2C Obesity/AddictionPositive Allosteric ModulationVariablePhenylpiperidine core

References

  • Scott, J. S., et al. (2012). "Discovery of a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of metabolic syndrome." Journal of Medicinal Chemistry. Available at: [Link]

  • Chowdhury, S., et al. (2011). "Design, synthesis and biological evaluation of 4-phenylpiperidine derivatives as novel Nav1.7 channel blockers." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Haire, M., et al. (2021). "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[2] International Journal of Biological Macromolecules. Available at: [Link]

  • Wild, K., et al. (2020). "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators." Journal of Medicinal Chemistry. Available at: [Link]

  • Bhatt, P., et al. (2023). "11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: A Review of Recent Developments." RSC Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 1-Phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Phenylpiperidine-4-carboxamide purification techniques Content Type: Application Notes and Protocols

Introduction & Compound Profile

1-Phenylpiperidine-4-carboxamide (MW: 204.27 g/mol ) is a critical intermediate in the synthesis of neuroactive pharmaceutical compounds.[1][2] Structurally, it consists of a piperidine ring N-substituted with a phenyl group and functionalized at the C4 position with a primary amide.[2]

Effective purification is often hindered by the presence of specific process impurities:

  • 1-Phenylpiperidine-4-carbonitrile: The common precursor (via partial hydrolysis).[1][2]

  • 1-Phenylpiperidine-4-carboxylic acid: The over-hydrolysis byproduct.[1][2]

  • Aniline derivatives: Potential degradation products or starting materials.[2]

This guide details a multi-stage purification workflow designed to isolate the target amide from these specific contaminants, leveraging the compound's physicochemical properties (LogP ~1.4, pKa ~5.2).[2][3]

Physicochemical Data Summary
PropertyValueImplication for Purification
Molecular Weight 204.27 g/mol Suitable for flash chromatography and crystallization.[1][2]
LogP ~1.4Moderately lipophilic; soluble in DCM, EtOAc, Alcohols.[2]
pKa (Piperidine N) ~5.2 (Est.)[2][3]Weakly basic due to N-phenyl conjugation.[1][2] Protonatable by strong acids (HCl).[2][3]
pKa (Amide) >15Neutral under standard processing conditions.[2][3]
Solubility High: DMSO, MeOHMod: EtOAc, DCMLow: Water, HexanesIdeal for "Good/Poor" solvent recrystallization.[2]

Pre-Purification Assessment

Before initiating bulk purification, perform a solubility and impurity profile check.[2]

Impurity Profiling (TLC/HPLC)[1][2][3]
  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[2][3]

  • Visualization: UV (254 nm) and Iodine stain (amide N-H activity).[2][3]

  • Rf Values (Approximate):

    • Nitrile (Impurity):[1][2][3] 0.7 – 0.8 (Less polar)[1][2][3]

    • Target Amide: 0.4 – 0.5[3]

    • Carboxylic Acid (Impurity): < 0.1 (Streaking, stays at baseline without acid modifier)[2][3]

Protocol A: Acid-Base Extraction (Primary Cleanup)[1][2][3]

Objective: Bulk removal of non-basic impurities (neutral tars) and acidic byproducts (1-phenylpiperidine-4-carboxylic acid).[1][2][3] Principle: Exploits the weak basicity of the N-phenylpiperidine nitrogen (pKa ~5.2).[1][2][3] The molecule can be reversibly protonated to migrate into the aqueous phase, leaving non-basic impurities in the organic phase.

Safety: Work in a fume hood. 1-Phenylpiperidine derivatives may have biological activity.[1][2][4][5]

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude solid (e.g., 10 g) in Ethyl Acetate (EtOAc) (100 mL). If insolubles remain, filter them off (likely inorganic salts).[2][3]

  • Acid Extraction (Target -> Aqueous):

    • Extract the EtOAc layer with 1.0 M HCl (3 x 40 mL).[2][3]

    • Mechanism:[1][2][3][6][7] The target amine protonates (

      
      ) and moves to the water layer.[2][3]
      
    • Waste: The organic (EtOAc) layer contains non-basic impurities (e.g., unreacted nitrile if pKa is very low, neutral tars).[2][3] Keep until QC confirms product is in aqueous.

  • Base Wash (Impurity Removal):

    • Wash the combined acidic aqueous extracts with a small volume of Diethyl Ether or Hexanes (30 mL) to remove entrained organics.[2][3] Discard the organic wash.[2]

  • Basification & Precipitation:

    • Cool the aqueous acidic solution to 0–5 °C in an ice bath.

    • Slowly adjust pH to 10–11 using 4.0 M NaOH or Sat. Na2CO3 .[2]

    • Observation: The product should precipitate as a white/off-white solid as it returns to its neutral free-base form.[1][2]

  • Recovery:

    • Extract the turbid aqueous mixture with DCM or EtOAc (3 x 50 mL).

    • Dry combined organics over Anhydrous Na2SO4.[2][8]

    • Concentrate in vacuo to yield the "Semi-Pure" solid.[2]

Protocol B: Recrystallization (Final Polishing)[1][2][3]

Objective: Removal of structurally similar impurities (e.g., trace nitrile) and crystal lattice tightening for high purity (>98%). Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.[2]

Solvent Selection Logic
  • Ethanol (Good Solvent): Dissolves the amide readily at high temperatures (boiling).[2][3]

  • Water (Anti-Solvent): Drastically reduces solubility; high polarity excludes non-polar impurities.[2][3]

Step-by-Step Procedure:
  • Preparation: Place the semi-pure solid (from Protocol A) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution:

    • Add Ethanol (absolute) (approx. 5 mL per gram of solid).[2][3]

    • Heat to reflux (80 °C).[2][3]

    • If not fully dissolved, add Ethanol in 1 mL increments until a clear solution is obtained.[2]

  • Anti-Solvent Addition:

    • While maintaining reflux, add hot Water dropwise.[2]

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.[2][3]

    • Add 1-2 mL of Ethanol to clear the solution again.[1][2]

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes large crystals).[2][3]

    • Once at room temperature, cool further in an ice bath (0-4 °C) for 1 hour.

  • Filtration:

    • Filter the crystals using a Buchner funnel.[2]

    • Wash the cake with cold Ethanol/Water (1:1) mixture.

    • Dry in a vacuum oven at 45 °C for 12 hours.

Protocol C: Flash Column Chromatography (Alternative)[1][2][3]

Objective: Separation when recrystallization fails or for isolating impurities for analysis.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Gradient elution.[2]

    • Start: 100% DCM.[2]

    • Ramp: 0% to 10% Methanol in DCM.[2]

  • Modifier: Add 0.5% Triethylamine (TEA) or Ammonium Hydroxide if tailing occurs (suppresses interaction of the basic nitrogen with acidic silanols).[2][3]

Process Visualization

Workflow Diagram: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Nitrile, Acid, Tars) Dissolve Dissolve in EtOAc Crude->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid OrgLayer1 Organic Layer (Neutrals, Nitrile, Tars) ExtractAcid->OrgLayer1 Partition AqLayer1 Aqueous Layer (Acidic) (Product-H+, Salts) ExtractAcid->AqLayer1 Partition Waste Discard OrgLayer1->Waste Impurity Removal Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer1->Basify ExtractOrg Extract into DCM/EtOAc Basify->ExtractOrg SemiPure Semi-Pure Solid ExtractOrg->SemiPure Evaporate Recryst Recrystallization (EtOH/Water) SemiPure->Recryst FinalProduct Pure 1-Phenylpiperidine-4-carboxamide (>98% Purity) Recryst->FinalProduct

Caption: Logical flow for the isolation of 1-Phenylpiperidine-4-carboxamide, prioritizing Acid-Base extraction followed by Recrystallization.

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% AreaIf <98%, repeat Recrystallization (Protocol B).[1][2]
Identity 1H-NMR (DMSO-d6)Consistent StructureCheck integration of aromatic protons (5H) vs piperidine ring.[1][2][3]
Melting Point Capillary MethodSharp range (e.g., 185-187 °C)*Broad range indicates solvent occlusion or impurities.[2][3] Dry longer.
Appearance VisualWhite to Off-white powderYellow/Brown color suggests oxidation.[1][2] Wash with cold ether.[2]

*Note: Melting point is dependent on specific polymorphs; compare with reference standard.

Common Issues
  • Oiling Out: If the product forms an oil during recrystallization instead of crystals, the solution is likely too concentrated or the temperature dropped too fast.[1] Fix: Re-heat to dissolve, add slightly more solvent, and seed with a pure crystal if available.

  • Low Yield: Check the pH of the aqueous layer during extraction.[1][2] The N-phenyl piperidine is a weak base; ensure pH > 10 to fully deprotonate it before back-extraction.[1][2]

References

  • PubChem. (n.d.).[2][3] 1-Phenylpiperidine-4-carboxamide (Compound).[1][2][4][8][9] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2][3]

  • Google Patents. (1988).[2][3] EP0285032A1 - 4-Phenylpiperidine compounds and their preparation. Retrieved October 26, 2023, from [2][3]

Sources

Application Notes and Protocols: Cell-Based Assays for Evaluating 1-Phenylpiperidine-4-carboxamide Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 1-Phenylpiperidine-4-carboxamides

The 1-phenylpiperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Derivatives of this class have shown significant promise in modulating a variety of cellular targets, most notably G-protein coupled receptors (GPCRs) and ion channels. Historically, phenylpiperidines are well-recognized for their potent analgesic properties, primarily through interaction with opioid receptors.[1] However, the versatility of this chemical backbone has led to the development of compounds that also target serotonergic and dopaminergic systems, indicating a broad therapeutic potential for neurological and psychiatric disorders.[2][3]

Given the diverse biological activities of 1-phenylpiperidine-4-carboxamide derivatives, a robust and systematic approach to evaluating their efficacy and mechanism of action is paramount in the drug discovery process. Cell-based assays provide a powerful platform for characterizing the pharmacological profile of these compounds in a physiologically relevant context. This guide provides a comprehensive overview of key cell-based assays to determine the potency and efficacy of 1-phenylpiperidine-4-carboxamide derivatives, with a focus on assays for GPCR activation and ion channel modulation. We will delve into the mechanistic basis of these assays, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation, empowering researchers to confidently advance their drug discovery programs.

Chapter 1: Primary Screening - Interrogating G-Protein Coupled Receptor (GPCR) Activation

GPCRs are the most common targets for approved drugs, and the 1-phenylpiperidine-4-carboxamide scaffold has a known propensity to interact with several members of this receptor superfamily. The initial step in characterizing a novel derivative is to determine its effect on GPCR signaling. GPCRs transduce extracellular signals by coupling to intracellular heterotrimeric G proteins, which are broadly classified into Gs, Gi/o, and Gq subfamilies. The choice of assay depends on the G-protein subtype the target receptor is known to couple with.

  • Gs-coupled receptors: Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gi/o-coupled receptors: Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

  • Gq-coupled receptors: Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+).[2][4]

The following sections detail robust protocols for quantifying these second messenger responses.

Experimental Workflow for Primary GPCR Assays

GPCR_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Cell_Culture Culture selected cell line (e.g., CHO-K1, HEK293) stably expressing target GPCR Seeding Seed cells into 384-well plates Cell_Culture->Seeding Incubation_24h Incubate for 24 hours Seeding->Incubation_24h Assay_Specific_Prep Prepare assay-specific reagents (e.g., cAMP HTRF reagents, Fluo-4 AM) Compound_Prep Prepare serial dilutions of 1-Phenylpiperidine-4-carboxamide derivatives Treatment Treat cells with compounds Compound_Prep->Treatment Assay_Specific_Prep->Treatment Incubation_Assay Incubate as per protocol Treatment->Incubation_Assay Detection Measure signal (HTRF, Fluorescence) Incubation_Assay->Detection Normalization Normalize data to controls Detection->Normalization Curve_Fitting Fit dose-response curves Normalization->Curve_Fitting EC50_IC50 Calculate EC50/IC50 values Curve_Fitting->EC50_IC50 Ion_Channel_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cell line expressing the target ion channel (e.g., HEK293, CHO-K1) Seeding Seed cells into 384-well plates Cell_Culture->Seeding Incubation_24h Incubate for 24 hours Seeding->Incubation_24h Dye_Loading Load cells with membrane potential-sensitive dye Incubation_24h->Dye_Loading Compound_Prep Prepare serial dilutions of 1-Phenylpiperidine-4-carboxamide derivatives Treatment Treat cells with compounds and/or ion channel modulators Compound_Prep->Treatment Dye_Loading->Treatment Detection Measure fluorescence change over time (e.g., FLIPR) Treatment->Detection Normalization Normalize fluorescence data Detection->Normalization Curve_Fitting Fit dose-response curves Normalization->Curve_Fitting EC50_IC50 Calculate EC50/IC50 values Curve_Fitting->EC50_IC50

Caption: General workflow for ion channel cell-based assays.

Membrane Potential Assays

Membrane potential assays utilize fluorescent dyes that are sensitive to changes in the electrical potential across the cell membrane. These assays can detect the activity of various ion channels, including potassium, sodium, and calcium channels.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the target ion channel.

  • Culture medium.

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices). [5]* 1-Phenylpiperidine-4-carboxamide derivatives.

  • Known ion channel activators and inhibitors (for positive and negative controls).

  • 384-well black, clear-bottom microplates.

  • FLIPR instrument or equivalent.

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates and incubate for 24 hours.

  • Dye Loading:

    • Prepare the membrane potential dye loading buffer according to the kit manufacturer's instructions.

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate at 37°C for 30-60 minutes.

  • Compound Preparation:

    • Prepare serial dilutions of the 1-phenylpiperidine-4-carboxamide derivatives.

    • Prepare solutions of known ion channel modulators.

  • Data Acquisition:

    • Place the cell and compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument will add the test compounds to the cells.

    • For antagonist screening, pre-incubate with the test compounds before adding a known agonist.

    • Record the change in fluorescence over time.

Chapter 3: Data Analysis and Interpretation

Data Normalization

To compare results across different experiments and plates, data should be normalized. [6]* For agonist dose-response curves: Normalize the data to the response of the vehicle control (0%) and a maximal concentration of a known potent agonist (100%).

  • For antagonist dose-response curves: Normalize the data to the response of the agonist alone (100%) and the vehicle control (0%).

Dose-Response Curve Fitting

Normalized data is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve (variable slope) is typically fitted to the data using a non-linear regression analysis program (e.g., GraphPad Prism).

Determination of Potency and Efficacy
  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

  • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response. A lower IC50 value indicates higher potency.

  • Emax (Maximum efficacy): The maximum response produced by the compound, expressed as a percentage of the response to a known full agonist.

Data Presentation
ParameterDescription
EC50/IC50 The concentration of the compound that elicits a half-maximal response (agonist) or inhibition (antagonist).
Emax The maximum effect of the compound relative to a control agonist.
Hill Slope The steepness of the dose-response curve.
n The number of independent experiments.

Chapter 4: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High well-to-well variability Inconsistent cell seeding, edge effects, compound precipitation.Ensure a homogeneous cell suspension, avoid using outer wells, check compound solubility. [7]
Low signal-to-background ratio Low receptor expression, unhealthy cells, inappropriate assay conditions.Validate receptor expression, ensure cell viability, optimize cell density and incubation times.
No response to positive control Inactive agonist, incorrect assay setup, cell line issue.Use a fresh agonist stock, verify all assay steps, check cell line integrity and passage number.
High background signal Autofluorescent compounds, contaminated reagents.Screen compounds for autofluorescence, use fresh, high-quality reagents.

Conclusion

The cell-based assays and protocols detailed in this guide provide a robust framework for the systematic evaluation of 1-phenylpiperidine-4-carboxamide derivatives. By employing a tiered screening approach, starting with primary GPCR assays and progressing to secondary ion channel modulation and pathway-specific reporter assays, researchers can efficiently characterize the pharmacological profile of their compounds. This comprehensive approach, grounded in sound scientific principles and validated methodologies, will undoubtedly accelerate the identification and development of novel therapeutics from this promising class of molecules.

References

  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI Bookshelf. Retrieved from [Link]

  • Molecular Mechanisms of Go Signaling. (2011). PMC. Retrieved from [Link]

  • Human Mu Opioid Receptor Cell Line. (n.d.). Charles River. Retrieved from [Link]

  • Normalization and Statistical Analysis of Multiplexed Bead-based Immunoassay Data Using Mixed-effects Modeling. (2010). PMC. Retrieved from [Link]

  • FLIPR Potassium Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Protocol loading Fluo-4 AM for HEK-293? (2018). ResearchGate. Retrieved from [Link]

  • FLIPR Membrane Potential Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]

  • Functions and Regulatory Mechanisms of Gq-Signaling Pathways. (2015). ResearchGate. Retrieved from [Link]

  • Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. (2019). PMC. Retrieved from [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2008). Semantic Scholar. Retrieved from [Link]

  • Normalization of data for viability and relative cell function curves. (2018). ResearchGate. Retrieved from [Link]

  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. (2012). PMC. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]

  • FLIPR Potassium Assay Kit. (n.d.). Bio-Strategy. Retrieved from [Link]

  • Normalization Challenges Across Adipocyte Differentiation and Lipid-Modulating Treatments: Identifying Reliable Housekeeping Genes. (2023). MDPI. Retrieved from [Link]

  • HiTSeeker 5-HT2A Serotonin Receptor Cell Line. (n.d.). Innoprot. Retrieved from [Link]

  • (PDF) Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2008). ResearchGate. Retrieved from [Link]

  • Structural biology of G protein‐coupled receptor signaling complexes. (2021). PMC. Retrieved from [Link]

  • FLIPR Potassium Assay Kit. (2015). The Scientist. Retrieved from [Link]

  • ChemiSCREEN™ µ Opioid Receptor Stable Cell Line. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Optimizing In-Cell Western Assays. Cell Normalization and Transition from Western Blotting. (2012). LI-COR. Retrieved from [Link]

  • G-Proteins (GPCRs) - Structure - Function. (2024). TeachMePhysiology. Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PMC. Retrieved from [Link]

  • Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. (n.d.). Molecular Devices. Retrieved from [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). PMC. Retrieved from [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2022). PMC. Retrieved from [Link]

  • Opioid‐induced inhibition of the human 5‐HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome. (2019). PMC. Retrieved from [Link]

  • GPCR Luciferase Reporter Cell Lines. (n.d.). Signosis. Retrieved from [Link]

  • Troubleshooting your PCR. (n.d.). Takara Bio. Retrieved from [Link]

  • Regulation, Signaling and Physiological Functions of G-proteins. (2007). PMC. Retrieved from [Link]

  • DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS. (1998). PMC. Retrieved from [Link]

  • (PDF) Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. (2010). ResearchGate. Retrieved from [Link]

  • How is statistical data normalization in e.g. cell culture or western blotting done properly? (2015). ResearchGate. Retrieved from [Link]

  • Fluorescence microscopy image analysis automation - time series - physiology. (n.d.). Image Analyst MKII. Retrieved from [Link]

Sources

Application Note: Potency Optimization of 1-Phenylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery teams in the optimization of 1-Phenylpiperidine-4-carboxamide derivatives. Unlike the 4-phenylpiperidine scaffold (common in opioids like meperidine), the 1-phenyl isomer is a privileged structure in Kinase Inhibition (specifically Akt/PKB) and GPCR modulation (Sigma/Dopamine receptors) .[1]

This guide focuses on rational structure-based design to enhance potency, moving beyond random screening.

Introduction & Scaffold Analysis

The 1-Phenylpiperidine-4-carboxamide core (CAS: 170353-34-1) represents a versatile template in modern medicinal chemistry.[1] While structurally distinct from the opioid-class 4-phenylpiperidines, this N-aryl scaffold serves as a critical anchor in two primary therapeutic areas:[1]

  • Oncology (Akt Inhibitors): The scaffold acts as a linker, positioning the carboxamide tail into the ATP-binding pocket or allosteric sites of Protein Kinase B (Akt).[1]

  • Neuropharmacology (Sigma/Dopamine Ligands): The N-phenyl moiety mimics the pharmacophore required for Sigma-1 (

    
    ) and Dopamine D2/D3 receptor binding.[1]
    

The Challenge: Native 1-phenylpiperidine-4-carboxamide exhibits moderate potency (micromolar range).[1] Transforming this into a nanomolar drug candidate requires precise decoration of the phenyl ring and functionalization of the amide nitrogen.

Structural Zones for Optimization

To systematically improve potency, we divide the molecule into three modifiable regions:

  • Region A (The N-Aryl Head): Controls lipophilicity and metabolic stability.[1] Critical for hydrophobic pocket occupation.

  • Region B (The Piperidine Linker): Provides conformational rigidity.

  • Region C (The Carboxamide Tail): The primary vector for hydrogen bonding and extending into deep binding pockets.

Medicinal Chemistry Strategy (SAR)

The following Structure-Activity Relationship (SAR) strategy is based on field-proven optimization pathways for this specific scaffold.

Region A: The N-Phenyl Ring[1]
  • Metabolic Blocking: The para-position of the phenyl ring is a metabolic "hotspot." Introduction of Fluorine (-F) or Chlorine (-Cl) at the 4-position blocks CYP450 oxidation, often increasing half-life (

    
    ) and potency via electronic stabilization.[1]
    
  • H-Bond Donors: For kinase targets (Akt), converting the phenyl to a 4-aminophenyl or 4-hydroxyphenyl group often creates critical H-bonds with hinge region residues (e.g., Glu/Ala).[1]

  • Bioisosteres: Replacing the phenyl with a Pyridine or Pyrimidine ring can reduce lipophilicity (LogD) and improve solubility without sacrificing the steric fit.

Region C: The Carboxamide Vector[1]
  • Potency Driver: The primary carboxamide (-CONH2) is rarely the most potent form.[1]

  • Strategy: Derivatize the amide nitrogen to access adjacent sub-pockets.

    • For GPCRs: Attach benzyl or ethyl-linked heterocycles to engage secondary aromatic residues (pi-stacking).[1]

    • For Kinases: Attach polar heteroaromatics (e.g., pyrazole, indazole) to mimic the ATP adenine ring.

Visualization of SAR Strategy

SAR_Strategy Core 1-Phenylpiperidine- 4-carboxamide Core RegionA Region A: N-Phenyl Ring (Hydrophobic/Hinge Interaction) Core->RegionA RegionB Region B: Piperidine Ring (Conformational Control) Core->RegionB RegionC Region C: Carboxamide (Vector to Sub-pockets) Core->RegionC ModA1 Para-F/Cl (Metabolic Block) RegionA->ModA1 ModA2 4-Amino/Hydroxy (H-Bond Donor) RegionA->ModA2 ModB1 3-Methyl/Fluoro (Rigidification) RegionB->ModB1 ModC1 N-Benzyl/Heterocycle (Pi-Stacking) RegionC->ModC1 ModC2 Reverse Amide (Bioisostere) RegionC->ModC2

Caption: Strategic decomposition of the scaffold. Region A and C are the primary drivers for affinity maturation.

Experimental Protocols

Chemical Synthesis Workflow

This protocol describes the modular synthesis of derivatives, allowing independent variation of the N-aryl and Amide regions.

Reagents Required:

  • Ethyl piperidine-4-carboxylate (Starting Material)[1]

  • Aryl bromides/iodides (for Region A)[1]

  • Primary/Secondary Amines (for Region C)

  • Pd2(dba)3, XPhos (Catalysts)[1]

  • LiOH (Hydrolysis)[1]

  • HATU, DIPEA (Coupling)[1]

Step 1: Buchwald-Hartwig N-Arylation (Region A Installation) [1]

  • Charge a reaction vial with Ethyl piperidine-4-carboxylate (1.0 eq), Aryl bromide (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous Toluene or Dioxane (0.2 M concentration).

  • Degas with Nitrogen for 5 mins.

  • Heat at 100°C for 12-16 hours.

  • Checkpoint: Monitor by LC-MS for conversion to Ethyl 1-(aryl)piperidine-4-carboxylate.

  • Filter through Celite and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Step 2: Ester Hydrolysis

  • Dissolve intermediate in THF:MeOH:Water (3:1:1).

  • Add LiOH.H2O (3.0 eq). Stir at RT for 4 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc to yield the free carboxylic acid.

Step 3: Amide Coupling (Region C Derivatization)

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF .

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.

  • Add the desired Amine (R-NH2, 1.2 eq).[1]

  • Stir at RT for 12 hours.

  • Purification: Isolate final product via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

In Vitro Potency Screening (Akt Kinase Assay)

Note: If targeting GPCRs, substitute this with a Radioligand Binding Assay.[1]

Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay.[1] Control: AZD5363 (Capivasertib) - a known Akt inhibitor with a similar piperidine core.[1]

  • Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO (start at 10 µM).

  • Enzyme Mix: Dilute Recombinant Akt1 enzyme (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Prepare Biotinylated-Crosstide (substrate) and ATP (at Km concentration).[1]

  • Reaction:

    • Add 5 µL Compound solution to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min.

    • Add 10 µL Substrate/ATP Mix. Incubate 60 min at RT.

  • Detection: Add Detection Reagent (Eu-labeled anti-phospho antibody + APC-Streptavidin).[1]

  • Read: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 615 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Data Presentation & Analysis

When comparing derivatives, organize data to highlight the "Potency Cliff" (where a small change causes a large activity jump).

Table 1: SAR Summary of 1-Phenylpiperidine-4-carboxamide Derivatives

Compound IDRegion A (N-Aryl)Region C (Amide-R)Akt1 IC50 (nM)LogD (7.[1]4)Notes
Ref-01 Phenyl-NH2 (Primary)> 50001.8Baseline Scaffold (Weak)
Ref-02 4-F-Phenyl-NH232001.9Metabolic blocking only
ANA-05 4-F-Phenyl-NH-Benzyl4502.8Hydrophobic fit improved
ANA-12 4-Aminophenyl-NH-Benzyl851.5H-bond donor + Hydrophobic
ANA-24 4-Aminophenyl -NH-(1H-indazol-5-yl) 4.2 2.1 Lead Candidate

Interpretation: The transition from ANA-12 to ANA-24 demonstrates the critical importance of the Region C heteroaromatic ring (Indazole) which likely mimics the ATP adenine base, boosting potency by 20-fold.[1]

Workflow Diagram

Workflow cluster_Synthesis Synthesis Cycle cluster_Screening Screening Cascade Start Start: 1-Phenylpiperidine Scaffold Design Syn1 Buchwald Coupling (Region A) Start->Syn1 Syn2 Amide Coupling (Region C) Syn1->Syn2 Assay1 Biochemical Assay (IC50 Determination) Syn2->Assay1 Assay2 Cellular Viability (On-Target Efficacy) Assay1->Assay2 Decision Potency < 10 nM? Assay2->Decision ADME ADME Profiling (Microsomal Stability) Decision->ADME Yes Refine Refine SAR Model Decision->Refine No Refine->Syn1 Next Cycle

Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle for scaffold optimization.

References

  • National Institutes of Health (PubMed). (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Retrieved from [Link]

  • MySkinRecipes. (2025). 1-Phenylpiperidine-4-carboxamide Product Specifications and Applications. Retrieved from [Link]

Disclaimer: This protocol is for research purposes only. All synthesized compounds should be handled according to standard Chemical Hygiene Plans (CHP).

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield in 1-Phenylpiperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 1-Phenylpiperidine-4-carboxamide presents a classic chemoselectivity challenge.[1][2][3] The target molecule contains two nitrogen centers: the piperidine nitrogen (secondary amine) and the carboxamide nitrogen (primary amide).[3] High-yield synthesis depends on selectively functionalizing the piperidine ring without degrading the amide or, conversely, forming the amide on a pre-arylated ring without causing side reactions.[1][3]

This guide addresses the two primary synthetic pathways:

  • Route A (Convergent N-Arylation): Coupling isonipecotamide with a phenyl halide.[1][2][3]

  • Route B (Linear Amidation): Converting 1-phenylpiperidine-4-carboxylic acid to the amide.[1][2][3]

Pathway Decision Matrix

Use the following logic flow to select the optimal route for your specific constraints (scale, reagent availability, purity requirements).

RouteSelection Start Start: Select Precursor Q1 Is Isonipecotamide (Piperidine-4-carboxamide) available? Start->Q1 RouteA Route A: Pd-Catalyzed N-Arylation Q1->RouteA Yes (Preferred for <10g) RouteB Route B: Amidation of Carboxylic Acid Q1->RouteB No (Have Acid Precursor) Condition1 Requires: Pd Catalyst, Inert Atmosphere RouteA->Condition1 Condition2 Requires: Activation Agent (SOCl2, T3P, or HATU) RouteB->Condition2

Figure 1: Decision matrix for selecting the synthetic pathway based on starting material availability and operational constraints.

Module 1: Route A – N-Arylation of Isonipecotamide[1][2][3]

This route is generally preferred for medicinal chemistry scales (<10g) as it builds complexity in a single step from a cheap commercial starting material.[1][2][3]

The Core Challenge: Chemoselectivity

Isonipecotamide possesses a secondary amine (


) and a primary amide (

).[1][3] While the secondary amine is more nucleophilic, palladium catalysts can occasionally facilitate N-arylation of the amide (side product) if the ligand is not sterically demanding enough.[3]
Protocol A1: Buchwald-Hartwig Cross-Coupling (Recommended)

Standard conditions often fail due to catalyst deactivation by the amide group.[1][2][3] This optimized protocol uses a precatalyst system to ensure turnover.[3]

Reagents:

  • Substrate: Isonipecotamide (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.1 equiv)[1][3]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1][3]

    • Why XPhos? The steric bulk of XPhos prevents the amide nitrogen from coordinating to the Pd center, ensuring exclusive arylation of the piperidine nitrogen [1].[3]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)[1][3]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Isonipecotamide,

    
    , Pd(OAc)₂, and XPhos. Seal and purge with 
    
    
    
    for 5 minutes.
  • Addition: Add 1,4-Dioxane (sparged) and Bromobenzene via syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[1][2][3] The product (

      
      ) should dominate.[1][2][3] If you see 
      
      
      
      , you have double arylation (rare with XPhos).[1][2][3]
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1][2][3] Concentrate filtrate.[1][2][3]

Troubleshooting Route A
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by amide;

leak.[1][2][3]
Switch to BrettPhos Pd G4 precatalyst. Ensure rigorous degassing.
Double Arylation Ligand too small (e.g.,

).[1][2][3]
Use XPhos or RuPhos .[1][2] These bulky ligands sterically preclude amide binding [1].[1][2][3]
Blue/Green Reaction Oxidation of amine/catalyst.[1][2]Your system was not anaerobic. Repeat with fresh solvent and

line.[1][2]

Module 2: Route B – Amidation of 1-Phenylisonipecotic Acid[1][2][3]

This route is preferred for scale-up (>50g) or when the carboxylic acid is the available starting material.[1][2][3] The challenge here is the solubility of the zwitterionic starting material and the "ammonia source."[3]

The Core Challenge: Activation vs. Hydrolysis

1-Phenylpiperidine-4-carboxylic acid is a zwitterion with low solubility in DCM or EtOAc.[1][2][3] Standard acid chloride formation (


) works but generates HCl, which salts out the piperidine, making the subsequent reaction with ammonia heterogeneous and sluggish.[3]
Protocol B1: The T3P (Propylphosphonic Anhydride) Method

T3P is superior to HATU/EDC for this substrate because it is highly soluble in organic solvents and allows for a simple aqueous workup [2].[3]

Reagents:

  • Substrate: 1-Phenylpiperidine-4-carboxylic acid (1.0 equiv)

  • Ammonia Source:

    
     (3.0 equiv) or 0.5M 
    
    
    
    in Dioxane.[1][2][3]
  • Coupling Agent: T3P (50% in EtOAc, 1.5 equiv).[1][2][3]

  • Base: DIPEA (4.0 equiv) — Critical for solubilizing the zwitterion.[3]

  • Solvent: DMF or EtOAc (DMF is preferred for solubility).[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the acid and DIPEA in DMF. Stir for 10 min until clear.

  • Activation: Add T3P solution dropwise at 0°C. Stir for 20 min.

  • Ammonolysis: Add solid

    
     (or ammonia solution).[1][2][3] Allow to warm to RT and stir for 4 hours.
    
  • Quench: Pour into water.

    • Note: Unlike many amides, 1-phenylpiperidine-4-carboxamide is moderately lipophilic, but the unreacted acid is water-soluble at basic pH.[1][2][3]

Module 3: Purification & Isolation Logic[1][2][4]

Isolating the product from unreacted starting materials is the most common point of yield loss.[3] The product is an amphiphile (polar amide head, lipophilic phenyl tail).[1][3]

Purification Crude Crude Reaction Mixture Step1 Partition: EtOAc / Water (pH 10) Crude->Step1 OrgLayer Organic Layer (Contains Product) Step1->OrgLayer Product Extracts AqLayer Aqueous Layer (Impurities) Step1->AqLayer Remove Salts/Acids Step2 Wash: 1. LiCl (5%) 2. Brine OrgLayer->Step2 Step3 Crystallization: EtOAc/Hexanes Step2->Step3

Figure 2: Workup logic to maximize recovery. Note the pH adjustment to keep the piperidine neutral.

Critical Isolation Tips
  • pH Control: During extraction, ensure the aqueous phase is pH > 9 . If the pH is neutral or acidic, the piperidine nitrogen will protonate (

    
    ), becoming water-soluble, and you will discard your product in the aqueous waste.[3]
    
  • Salting Out: If the yield is lower than expected, the amide might be lingering in the aqueous phase.[1][2][3] Add NaCl to saturation to force the organic product into the EtOAc layer.[3]

FAQ: Common User Issues

Q: Can I use Copper (CuI) instead of Palladium for Route A? A: Yes, but expect lower yields (40–60%).[1][3] A typical protocol uses CuI (10 mol%), L-Proline (20 mol%), and


 in DMSO at 90°C. However, copper-catalyzed Ullmann couplings are more sensitive to the "poisoning" effect of the primary amide than Pd-XPhos systems [3].[1][2][3]

Q: My product is oiling out during recrystallization. A: This is common.[1][2][3] 1-Phenylpiperidine-4-carboxamide often holds onto solvent.[1][2][3] Dissolve the oil in a minimum amount of hot EtOAc, then add Hexanes dropwise until cloudy. Seed the solution with a tiny crystal if available, or scratch the glass.[1][3] Let it sit in the fridge overnight.

Q: I see a peak at M+1 = 206 in LCMS, but my NMR is messy. A: You likely have trapped DIPEA or inorganic salts.[1][2][3] The piperidine nitrogen can form stable salts with silica gel during column chromatography.[1][2][3] Add 1% Triethylamine to your eluent (e.g., 5% MeOH/DCM + 1%


) to prevent tailing and streaking on the column.[3]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1][2][3] Link[1][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2][3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1][2][3] Link[1][3]

  • Ma, D., & Cai, Q. (2008).[1][2][3] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles."[1][2][3] Accounts of Chemical Research, 41(11), 1450–1460.[1][3] Link[1][3]

Sources

Common side reactions in 1-Phenylpiperidine-4-carboxamide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Common Side Reactions & Process Optimization Audience: Organic Chemists, Process Development Scientists

Route Selector: Choose Your Synthetic Pathway

Before troubleshooting, identify your specific synthetic approach. The side reaction profile differs significantly between the three primary methods.

RouteSelection Start Starting Material? Nitrile 1-Phenylpiperidine- 4-carbonitrile Start->Nitrile Amine Piperidine-4-carboxamide (Isonipecotamide) Start->Amine Acid 1-Phenylpiperidine- 4-carboxylic acid Start->Acid Method1 Method A: Nitrile Hydrolysis Nitrile->Method1 + H2O/Cat. Method2 Method B: N-Arylation (Buchwald/SNAr) Amine->Method2 + Ph-X Method3 Method C: Direct Amidation Acid->Method3 + NH3/Coupling

Figure 1: Decision matrix for synthetic route selection based on available precursors.

Module A: Nitrile Hydrolysis (The "Over-Reaction" Problem)

Context: Hydrolysis of 1-phenylpiperidine-4-carbonitrile is the most atom-economical route but suffers from a critical selectivity issue: the reaction often refuses to stop at the amide (carboxamide) and proceeds all the way to the carboxylic acid.

Q1: My product is acidic and soluble in base. Why am I getting 1-phenylpiperidine-4-carboxylic acid instead of the carboxamide?

Diagnosis: Over-hydrolysis due to thermodynamic sinking. The Mechanism: Under standard acidic (HCl/H₂SO₄) or basic (NaOH) reflux, the intermediate amide is less stable than the final carboxylate salt. The amide bond hydrolyzes rapidly at high temperatures.

The Fix: Switch to the Radziszewski Reaction Do not use simple acid/base reflux. Use alkaline hydrogen peroxide.

  • Reagents: 30%

    
    , 6M NaOH (catalytic to stoichiometric), DMSO or Ethanol solvent.
    
  • Temperature: Keep below 60°C.

  • Mechanism: The hydroperoxide anion (

    
    ) is a superior nucleophile to 
    
    
    
    for the nitrile carbon (forming the peroxyimidic acid intermediate) but a poor nucleophile for attacking the resulting amide. This creates a "kinetic trap" that stops the reaction at the amide [1].

Protocol (Self-Validating):

  • Dissolve nitrile (1 eq) in DMSO (

    
    ).
    
  • Add

    
     (0.5 eq) or NaOH (1.0 eq).
    
  • Add 30%

    
     (4 eq) dropwise at 0°C (Exothermic!).
    
  • Allow to warm to RT.[1]

  • Validation: TLC spot will shift down (more polar) but should not streak (acid formation).

  • Quench: Pour into ice water. The amide usually precipitates as a white solid; the acid would remain dissolved as a salt.

Q2: I used H₂SO₄, and the reaction turned into a black tar. What happened?

Diagnosis: Oxidative decomposition of the phenyl-amine moiety. The Cause: Concentrated sulfuric acid at high temperatures acts as an oxidant, attacking the electron-rich nitrogen of the phenylpiperidine ring. The Fix: If acid hydrolysis is mandatory (e.g., to avoid peroxide), use Polyphosphoric Acid (PPA) at 100°C. PPA is less oxidizing and acts as a gentle hydrating agent for nitriles.

Module B: N-Arylation (Buchwald-Hartwig/SNAr)

Context: Coupling isonipecotamide with a phenyl halide.

Q3: The reaction stalled at 40% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst poisoning by the primary amide. The Cause: The primary amide group (


) in isonipecotamide is a competent ligand. It can bind to the Palladium (Pd) center, displacing the phosphine ligand and forming an inactive complex ("catalyst arrest").

The Fix: Ligand Selection & Protection

  • Option A (Ligand Switch): Use bulky biaryl phosphine ligands like BrettPhos or XPhos . Their steric bulk prevents the amide nitrogen from coordinating to the Pd center [2].

  • Option B (Alternative Route): Perform the N-arylation on ethyl isonipecotate (ester) first, then convert the ester to the amide using ammonia in methanol. The ester oxygen is a much weaker ligand than the amide nitrogen.

Q4: I see a "dimer" impurity in the LC-MS (Mass = 2x Target - HCl).

Diagnosis: Homocoupling of the phenyl halide or N,N-diarylation. The Cause:

  • Homocoupling: If the reaction lacks oxygen exclusion, phenyl boronic acids (if using Chan-Lam) or halides can couple to themselves.

  • N,N-diarylation: The amide nitrogen (

    
    ) can also be arylated if the catalyst is too active or the amine is insufficient, though this is rare with isonipecotamide due to the higher nucleophilicity of the piperidine nitrogen.
    

Prevention:

  • Degas solvents thoroughly (sparge with Argon for 20 mins).

  • Ensure stoichiometry is 1.0 eq Halide : 1.1 eq Amine.

Module C: Direct Amidation (Acid to Amide)

Context: Converting 1-phenylpiperidine-4-carboxylic acid to the amide.

Q5: I used EDC/NHS, but I isolated a stable N-acylurea byproduct.

Diagnosis: Failed rearrangement of the O-acylisourea intermediate. The Cause: In standard carbodiimide coupling, if the ammonia source is slow to react or insoluble, the active ester rearranges into an unreactive N-acylurea urea byproduct.

The Fix: Mixed Anhydride Method Avoid carbodiimides for primary amides if possible.

  • Dissolve Acid in THF/NMM (N-methylmorpholine).

  • Add Isobutyl chloroformate at -15°C (Forms mixed anhydride).

  • Bubble Ammonia gas or add saturated

    
     immediately.
    
  • Why? This reaction is instantaneous and avoids urea byproducts.

Summary of Key Impurities

Retention Time (Rel)IdentityOriginPrevention Strategy
0.8Carboxylic Acid Over-hydrolysis (Nitrile route)Use

(Radziszewski) instead of acid reflux.
1.2Biphenyl Homocoupling (Arylation route)Degas solvents; check Pd catalyst quality.
0.9N-Acylurea Coupling Agent FailureSwitch from EDC to Mixed Anhydride (IBCF).
1.5N-Oxide Oxidation of Piperidine NAvoid vigorous oxidation; use antioxidants during workup.

Troubleshooting Workflow: Nitrile Hydrolysis

Use this logic flow to rescue a failed nitrile hydrolysis batch.

NitrileTroubleshoot Start Reaction Check: Nitrile to Amide CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Carboxylic Acid Formed CheckTLC->Result2 Result3 Clean Amide Spot CheckTLC->Result3 Action1 Increase H2O2 equivalents. Check if H2O2 is old (titrate). Result1->Action1 Action2 pH is too high/low. Stop reaction. Extract Acid from aq layer. Re-couple with NH3. Result2->Action2 Action3 Precipitate in Ice Water. Filter & Dry. Result3->Action3

Figure 2: Step-by-step troubleshooting for the Nitrile Hydrolysis pathway.

References

  • Mechanism of the Radziszewski Reaction: McIsaac, J. E.; Ball, R. E.; Behrman, E. J. "The Mechanism of the Base-Catalyzed Hydrolysis of Nitriles by Hydrogen Peroxide." The Journal of Organic Chemistry, 1971 , 36 (20), 3048–3052.

  • Buchwald-Hartwig Ligand Effects: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Mixed Anhydride Amidation: Montalbetti, C. A.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827-10852.

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of 1-Phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Phenylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles. Our approach is rooted in scientific principles and practical, field-proven experience to ensure you can achieve your desired concentrations and experimental outcomes.

Understanding the Challenge: Why is 1-Phenylpiperidine-4-carboxamide Poorly Soluble?

1-Phenylpiperidine-4-carboxamide possesses a chemical structure that contributes to its limited solubility in aqueous solutions. The presence of the phenyl group imparts a significant degree of lipophilicity, a characteristic that favors dissolution in non-polar, organic solvents over water. While the carboxamide and the tertiary amine in the piperidine ring can participate in hydrogen bonding, the overall hydrophobic nature of the molecule often dominates its interaction with water.

The computed physicochemical properties of 1-Phenylpiperidine-4-carboxamide from PubChem further illuminate this challenge:

PropertyValueImplication for Solubility
Molecular Weight204.27 g/mol Moderate molecular size.
XLogP31.4Indicates a degree of lipophilicity.[1]
Hydrogen Bond Donor Count1Can donate one hydrogen bond.[1]
Hydrogen Bond Acceptor Count2Can accept two hydrogen bonds.[1]

This balance of a lipophilic phenyl group with some hydrogen bonding capability places the compound in a category where aqueous solubility can be a significant barrier to its use in various experimental and formulation contexts.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with 1-Phenylpiperidine-4-carboxamide.

Q1: I'm observing precipitation of my compound when I add it to my aqueous buffer. What is the first thing I should check?

A1: The first and most critical parameter to investigate is the pH of your aqueous solution. The piperidine nitrogen in 1-Phenylpiperidine-4-carboxamide is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly enhance the molecule's interaction with polar water molecules, thereby increasing its solubility.

Initial Troubleshooting Workflow

start Precipitation Observed check_ph Measure pH of Aqueous Solution start->check_ph is_neutral_alkaline Is pH neutral or alkaline? check_ph->is_neutral_alkaline adjust_ph Adjust to acidic pH (e.g., pH 2-5) with dilute HCl is_neutral_alkaline->adjust_ph Yes insoluble Precipitate remains is_neutral_alkaline->insoluble No (already acidic) observe Observe for dissolution adjust_ph->observe soluble Compound Dissolves observe->soluble observe->insoluble next_steps Proceed to other solubilization techniques insoluble->next_steps

Caption: Initial pH adjustment workflow.

Q2: Adjusting the pH helped, but I need to work at a neutral pH for my experiment. What are my options?

A2: Working at a neutral pH with a compound that has low intrinsic solubility requires more advanced formulation strategies. Here are several approaches you can take, often in combination:

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound by reducing the overall polarity of the solvent system.[2]

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic parts of your compound, effectively increasing its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic regions from water.[3]

Q3: What are some common co-solvents and surfactants I can try?

A3: The choice of co-solvent or surfactant will depend on the nature of your experiment and any potential downstream effects.

Excipient TypeExamplesTypical Starting ConcentrationConsiderations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)5-20% (v/v)Can impact biological assays. DMSO can have cryoprotective and other cellular effects. Always run a vehicle control.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Lauryl Sulfate (SLS)0.1-2% (w/v)Can interfere with protein assays and may cause cell lysis at higher concentrations.[4]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)Generally well-tolerated in many biological systems.

Q4: I have a solid form of the compound. Can I do anything to it to improve its dissolution rate?

A4: Yes, physical modifications of the solid compound can significantly impact its dissolution rate, which is often a precursor to achieving a stable, solubilized state. The primary technique to consider is particle size reduction.

  • Micronization: This process reduces the average particle diameter, which increases the surface area-to-volume ratio. A larger surface area allows for more rapid dissolution.

  • Nanonization: Creating a nanosuspension, where the drug particles are in the nanometer range, further enhances the surface area and can lead to a significant increase in dissolution velocity.[2]

Workflow for Physical Modification

start Starting with solid compound micronize Micronization start->micronize assess_dissolution Assess dissolution rate in target medium micronize->assess_dissolution nanosize Nanonization nanosize->assess_dissolution improved Dissolution rate improved assess_dissolution->improved not_improved Insufficient improvement assess_dissolution->not_improved not_improved->nanosize formulation Combine with formulation strategies (e.g., excipients) not_improved->formulation

Caption: Physical modification workflow.

Q5: Are there more advanced techniques for significantly enhancing solubility for formulation development?

A5: For more challenging cases, especially in the context of drug development, advanced techniques that alter the solid-state properties of the compound are often employed:

  • Salt Formation: As suggested by the increased solubility of the hydrochloride salt of the related compound 4-Phenylpiperidine-4-carboxylic acid, forming a salt of 1-Phenylpiperidine-4-carboxamide is a highly effective strategy.[5] Reacting the basic piperidine nitrogen with a pharmaceutically acceptable acid can create a more soluble salt form.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[4] The drug exists in an amorphous, higher-energy state, which leads to increased apparent solubility and dissolution.[6] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[4][7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems can be very effective.[8][9] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Step-by-Step Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the effect of pH on the solubility of 1-Phenylpiperidine-4-carboxamide.

Materials:

  • 1-Phenylpiperidine-4-carboxamide

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 9

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials or tubes

  • Shaker or rotator

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of 1-Phenylpiperidine-4-carboxamide to a known volume of each buffer in separate vials.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, check the pH of each slurry and adjust if necessary.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility (e.g., in µg/mL) as a function of pH.

Protocol 2: Screening of Co-solvents

Objective: To evaluate the effectiveness of different co-solvents in solubilizing 1-Phenylpiperidine-4-carboxamide at a fixed pH.

Materials:

  • 1-Phenylpiperidine-4-carboxamide

  • Aqueous buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v of each co-solvent in the buffer).

  • Add an excess amount of 1-Phenylpiperidine-4-carboxamide to a known volume of each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound precipitates out of a co-solvent mixture upon dilution with aqueous media. The compound has "crashed out" due to a rapid change in solvent polarity. This is a common issue with co-solvent systems.[2]* Decrease the initial concentration of the compound in the co-solvent stock solution.* Add the co-solvent stock solution to the aqueous media slowly while vortexing.* Consider using a surfactant or cyclodextrin to stabilize the compound in the diluted solution.
Solubility is still too low even with pH adjustment and co-solvents. The intrinsic solubility of the compound is extremely low, and these methods are providing insufficient enhancement.* Explore more advanced techniques like solid dispersions or lipid-based formulations.* Consider creating a salt form of the compound.
Variability in solubility results between experiments. * Equilibrium may not have been reached.* Temperature fluctuations.* Inaccurate pH measurement or control.* Increase the equilibration time.* Ensure a constant temperature is maintained throughout the experiment.* Calibrate the pH meter before use and verify the final pH of the slurry.
The chosen excipient interferes with the downstream assay. The excipient may have its own biological activity or interfere with the analytical method.* Run a vehicle control (excipient without the compound) in your assay to determine its baseline effect.* Choose an alternative excipient with a different mechanism of action (e.g., switch from a surfactant to a cyclodextrin).

References

  • Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
  • International Journal of Pharmaceutical Research & Emerging Media & Science. (2023).
  • Sikarra, D., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(3), 248-256.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Journal of Medicinal Chemistry. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • PubChem. (n.d.). 1-Phenylpiperidine-4-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin.
  • ResearchGate. (n.d.). (PDF)
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.

Sources

Optimizing 1-Phenylpiperidine-4-carboxamide stability for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 1-Phenylpiperidine-4-carboxamide stability for in vitro experiments Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the technical resource hub for 1-Phenylpiperidine-4-carboxamide . This guide addresses the specific physicochemical challenges of this scaffold, particularly the often-overlooked "aniline anomaly" that dictates its solubility profile and the hydrolytic sensitivity of the carboxamide moiety.

Module 1: Solubility & Formulation

The Core Challenge: Users frequently report precipitation when diluting DMSO stocks into neutral buffers (PBS, pH 7.4). This is often due to a misunderstanding of the molecule's ionization state.

Q: Why does my compound precipitate in PBS (pH 7.4) even at low concentrations (10 µM)?

A: This is likely due to the "Aniline Anomaly." While typical piperidines are basic (pKa ~11), the 1-phenyl substitution creates an aniline-like system. The phenyl ring withdraws electron density from the nitrogen via conjugation, drastically lowering the pKa to approximately 5.2–6.2 [1, 2].

  • At pH 7.4: The molecule is >90% neutral (uncharged). Without a positive charge to solvate the lipophilic phenyl-piperidine core, aqueous solubility plummets.

  • At pH < 5.0: The nitrogen becomes protonated (cationic), significantly increasing solubility.

Troubleshooting Protocol: The "Step-Down" Dilution Method Do not spike DMSO stocks directly into cold, neutral buffer. Use this intermediate dilution step to prevent "crashing out."

  • Prepare Stock: Dissolve compound in anhydrous DMSO (10 mM).

  • Intermediate Step: Dilute DMSO stock 1:10 into a slightly acidic intermediate buffer (e.g., 10 mM Acetate or Citrate, pH 4.5). The protonation helps maintain solubility during the transition from organic to aqueous phase.

  • Final Dilution: Add the intermediate solution to your final assay buffer. Ensure the final DMSO concentration is <1% (v/v) to avoid enzyme inhibition.

Visual Guide: Solubilization Decision Tree

SolubilityTree Start Start: 10 mM DMSO Stock TargetPH Target Assay pH? Start->TargetPH Acidic Acidic (pH < 5.5) TargetPH->Acidic Low pH Neutral Neutral (pH 7.0 - 7.4) TargetPH->Neutral Physiological pH DirectDil Direct Dilution OK (Molecule is Protonated) Acidic->DirectDil Risk High Precipitation Risk (Molecule is Neutral) Neutral->Risk Mitigation Use Solubilizing Excipients: 1. Cyclodextrins (HP-β-CD) 2. BSA (Carrier Protein) Risk->Mitigation Recommended Action

Figure 1: Decision logic for solubilizing 1-Phenylpiperidine-4-carboxamide based on ionization state (pKa ~5.2).

Module 2: Chemical Stability (Hydrolysis & Oxidation)

The Core Challenge: The carboxamide group is susceptible to hydrolysis, while the tertiary amine is prone to N-oxidation.

Q: My LC-MS shows a peak with Mass +16. Is this an impurity?

A: This is likely the N-oxide degradation product . The tertiary nitrogen on the piperidine ring is susceptible to oxidation by peroxides often found in aged DMSO or polyethylene glycol (PEG) excipients [3].

  • Prevention: Use high-grade, anhydrous DMSO packed under argon. Avoid storing stocks in varying light conditions.

Q: How stable is the carboxamide bond in acidic media?

A: Carboxamides are generally stable at neutral pH but hydrolyze under strongly acidic or basic conditions, or in the presence of specific amidases in biological matrices (e.g., plasma).

  • Degradation Product: Hydrolysis yields 1-phenylpiperidine-4-carboxylic acid (Mass +1 vs. Amide) and ammonia.

Stability Data Summary

ConditionpHStability (24h, 25°C)Primary Degradation Mechanism
PBS 7.4High (>98%)None (Physical precipitation is the main risk)
0.1 M HCl 1.0Moderate (<90%)Acid-catalyzed Amide Hydrolysis
0.1 M NaOH 13.0Low (<50%)Base-catalyzed Amide Hydrolysis
Plasma 7.4VariableEnzymatic Hydrolysis (Species dependent)

Visual Guide: Degradation Pathways

Degradation Parent 1-Phenylpiperidine- 4-carboxamide (Active) Oxidation Oxidative Stress (Peroxides/Light) Parent->Oxidation Hydrolysis Extreme pH / Amidases Parent->Hydrolysis NOxide N-Oxide Derivative (M+16) (Inactive/Toxic) Oxidation->NOxide Acid Carboxylic Acid + Ammonia (Loss of Potency) Hydrolysis->Acid

Figure 2: Primary degradation pathways. N-oxidation occurs at the piperidine nitrogen; Hydrolysis occurs at the C4-carboxamide.

Module 3: Storage & Handling

The Core Challenge: DMSO is hygroscopic. Water absorption catalyzes hydrolysis and causes compound precipitation upon freezing (cryo-precipitation).

Q: Can I freeze-thaw my DMSO stocks?

A: Limit to max 3 cycles. DMSO absorbs water from the atmosphere. When frozen, water crystallizes separately, creating "pockets" of extremely high compound concentration that may precipitate irreversibly.

  • Best Practice: Aliquot stocks into single-use vials (e.g., 20 µL) immediately after preparation. Store at -20°C or -80°C.

Q: I see "ghost" inhibition in my assay. What is happening?

A: This may be Non-Specific Binding (NSB) . The 1-phenylpiperidine moiety is highly lipophilic (LogP ~2.5) [4]. It binds avidly to polypropylene and polystyrene plastics.

  • Diagnosis: Compare potency in standard plates vs. "Low-Binding" plates.

  • Correction: Add 0.01% Triton X-100 or Tween-20 to assay buffers to keep the compound in solution and prevent it from coating the plastic walls.

References
  • PubChem. (2025). 1-Phenylpiperidine | C11H15N.[1][2][3][4] National Library of Medicine. [Link]

  • Way, L., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening. [Link]

Sources

Technical Support Center: 1-Phenylpiperidine-4-carboxamide Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Large-Scale Synthesis Target Audience: Process Chemists, Scale-Up Engineers, R&D Scientists Document ID: TS-PPC-2024-01

Introduction: The "Deceptively Simple" Scaffold

The synthesis of 1-phenylpiperidine-4-carboxamide is a critical intermediate step in the production of various CNS-active pharmaceutical ingredients (APIs), including opioid analgesics and sigma receptor ligands. While the chemistry appears straightforward on a milligram scale, kilogram-scale production introduces non-linear thermodynamic and physical challenges.

This guide addresses the two primary bottlenecks encountered during scale-up:

  • The Amidation Thermal Event: Managing heat and gas evolution during the conversion of 1-phenylpiperidine-4-carboxylic acid to the amide.

  • Phase Separation Issues: Troubleshooting "oiling out" and slurry density during isolation.

Module 1: The Amidation Bottleneck (Acid Chloride Route)

The Scenario: You are converting 1-phenylpiperidine-4-carboxylic acid to the carboxamide using Thionyl Chloride (


) followed by ammonolysis.
The Failure Mode:  Uncontrollable gas evolution (

), thermal runaway during the quench, or low yield due to hydrolysis.
Technical Deep Dive: The "Vented" Addition Protocol

On a bench scale,


 is often added in one portion. On a pilot scale, this is a safety violation. The reaction is endothermic initially (bond breaking) but becomes highly exothermic as the intermediate forms, accompanied by rapid gas expansion.
Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Reaction Temperature

(Ramp)
Initial cooling suppresses the rate of gas evolution (

). Gradual warming ensures complete conversion of the acid to the acyl chloride without thermal shock.

Stoichiometry
1.1 – 1.2 eqExcess

is difficult to remove on scale without "bumping." Keep stoichiometry tight.
Ammonia Source

or

(conc.)
Use Aqueous

(28-30%)
for scale-up. Gas sparging (

) is efficient but requires specialized scrubbers and pressure ratings.
Quench Temperature

The reaction of the acyl chloride with aqueous ammonia is violently exothermic.
Step-by-Step Protocol: The "Inverse Addition" Technique

To maximize safety and yield, do not add ammonia to the acyl chloride. Use the Inverse Addition method.

  • Activation: Suspend 1-phenylpiperidine-4-carboxylic acid in Toluene (5 vol). Add catalytic DMF (0.01 eq).

  • Chlorination: Add

    
     dropwise at 
    
    
    
    . Off-gassing will be significant. Scrub
    
    
    through a caustic trap (NaOH).
  • Distillation (Critical): Once conversion is complete (HPLC), distill off excess

    
     and Toluene under reduced pressure to a "stirred residue." Do not distill to dryness; keeping it as a thick oil prevents thermal decomposition.
    
  • Re-dissolution: Dilute the residue with THF (3 vol).

  • The Inverse Quench:

    • Prepare a reactor with

      
       (5 eq) cooled to 
      
      
      
      .
    • Slowly feed the Acyl Chloride/THF solution into the ammonia solution.

    • Why? This maintains an excess of amine at all times, preventing dimer formation and controlling the exotherm.

Visualizing the Process Logic

AmidationWorkflow cluster_safety Safety Control Loop Start Start: 1-Phenylpiperidine-4-carboxylic Acid Chlorination Step 1: Chlorination (Toluene, SOCl2, cat. DMF) Monitor: Gas Evolution Rate Start->Chlorination Controlled Addn Distillation Step 2: Strip Excess SOCl2 (Vacuum Distillation) Target: Stirrable Oil (Not Dry Solid) Chlorination->Distillation IPC: Complete Conversion Scrubber Caustic Scrubber (NaOH Trap) Chlorination->Scrubber HCl/SO2 Off-gas Dilution Step 3: Dilute with THF (Prepare for Transfer) Distillation->Dilution Viscosity Control Quench Step 4: Inverse Addition (Add Acid Chloride TO Ammonia) Temp: <10°C Dilution->Quench Exotherm Mgmt Isolation Step 5: Filtration & Wash (Water/THF removal) Quench->Isolation Precipitation

Figure 1: Critical Process Flow for the Acid Chloride Amidation Route, highlighting the "Inverse Addition" safety step.

Module 2: Troubleshooting "Oiling Out" & Impurities

The Issue: Upon quenching the reaction, the product separates as a sticky gum ("oiling out") rather than a filterable solid. The Cause: The 1-phenylpiperidine moiety is lipophilic, but the carboxamide is polar. In mixed solvent systems (Toluene/THF/Water), the product often finds a metastable "oil" phase between the aqueous and organic layers.

The "Seeding & Solvent Swap" Solution

If your product oils out, do not cool it further (this hardens the oil into a glass).

  • Re-heat: Warm the biphasic mixture to

    
     until the oil re-dissolves or becomes less viscous.
    
  • Co-Solvent Addition: Add Isopropyl Alcohol (IPA) (2 vol). IPA acts as a bridge solvent, increasing the solubility of the water in the organic phase and breaking the emulsion.

  • Seeding: Add pure seed crystals (0.5 wt%) at

    
    .
    
  • Controlled Cool: Ramp temperature down to

    
     over 4 hours. The slow cooling promotes crystal growth over amorphous oiling.
    
Impurity Profile: The "Pink" Product

Symptom: The final white powder turns pink/red upon exposure to air. Cause: Oxidation of the tertiary aniline (phenylpiperidine nitrogen). While less reactive than primary anilines, the phenyl-N bond is susceptible to radical oxidation, especially if trace metals (Fe, Cu) are present from the reactor or water.

Corrective Action:

  • EDTA Wash: Include a 0.1M EDTA wash during the workup to sequester metal ions.

  • Nitrogen Blanket: Perform the crystallization and filtration under an inert atmosphere.

  • Antioxidant: Add 0.1 mol% Sodium Metabisulfite to the aqueous quench solution.

Frequently Asked Questions (FAQs)

Q1: Can I use CDI (Carbonyldiimidazole) instead of Thionyl Chloride to avoid the gas issues? A: Yes, CDI is a viable alternative for scale-up. It avoids


 generation. However, the CDI intermediate (acyl-imidazole) is water-sensitive.
  • Protocol Adjustment: If using CDI, you must use anhydrous ammonia gas or a solution of ammonia in Methanol/THF. Aqueous ammonia will hydrolyze the acyl-imidazole back to the starting acid before the amide forms.

Q2: My yield is dropping (50-60%). Where is the product going? A: Check your mother liquor. 1-Phenylpiperidine-4-carboxamide has moderate water solubility, especially if the pH is not basic.

  • Fix: Ensure the final pH of the slurry is >9 before filtration. If the pH is neutral or acidic, the piperidine nitrogen may be protonated (

    
    ), keeping it in the aqueous filtrate. Adjust with NaOH if necessary.
    

Q3: The reaction mixture turns black during the acid chloride step. A: This indicates thermal decomposition.

  • Root Cause:[1][2][3][4][5] Reaction temperature >

    
     or lack of solvent (neat reaction).
    
  • Fix: Ensure Toluene is used as a diluent (minimum 5 volumes) and strictly control the temperature to

    
     during addition.
    

Troubleshooting Decision Tree

Use this logic flow to diagnose isolation failures immediately.

TroubleshootingTree Issue Problem Detected During Isolation Type Is it Physical or Chemical? Issue->Type Oiling Product is Oiling Out? Type->Oiling Physical Color Product is Pink/Red? Type->Color Chemical Gum Sticky Gum formed? Oiling->Gum Yes Solvent Action: Add IPA Re-heat to 50°C Seed & Slow Cool Gum->Solvent Yield Low Yield (<70%)? Color->Yield No Oxidation Action: Nitrogen Purge EDTA Wash Check Metal Content Color->Oxidation Yes pH_Check Action: Check pH Must be >9 Recover from Filtrate Yield->pH_Check

Figure 2: Diagnostic logic for common isolation failures.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

  • Organic Process Research & Development. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[6] Retrieved from

  • National Institutes of Health (NIH). (2000). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis: Carbodiimide and Acid Chloride Methods. Retrieved from

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from

Sources

Modifying 1-Phenylpiperidine-4-carboxamide for better blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CNS-BBB-042 Subject: Modifying 1-Phenylpiperidine-4-carboxamide for Blood-Brain Barrier Penetration Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Overview: The "Gatekeeper" Problem

You are currently working with 1-phenylpiperidine-4-carboxamide . While the phenylpiperidine core is a privileged scaffold in CNS drug discovery (found in opioids and molecular probes), the primary carboxamide moiety at the 4-position is likely your "permeability killer."

The Diagnosis: The Blood-Brain Barrier (BBB) is a lipophilic endothelial tight junction. Your molecule likely fails due to:

  • High Hydrogen Bond Donor (HBD) Count: A primary amide contributes 2 HBDs. CNS penetration drops significantly when HBD > 2.

  • P-glycoprotein (P-gp) Efflux: Primary amides are frequent substrates for P-gp efflux transporters.

  • Sub-optimal CNS MPO Score: The polarity of the amide likely drags your CNS Multiparameter Optimization (MPO) score below the desirable threshold of 4.0.

This guide provides the architectural changes (Design), synthetic execution (Make), and validation protocols (Test) to resolve this.

Module 1: Design & Physicochemical Optimization
FAQ: Why is my scaffold failing in vivo despite good LogP?

A: Lipophilicity (LogP) is necessary but not sufficient. You are likely failing on Topological Polar Surface Area (TPSA) and H-bond acidity .

  • The Rule: For passive CNS diffusion, aim for TPSA < 90 Ų (ideally < 70 Ų).

  • The Reality: A 1-phenylpiperidine-4-carboxamide has a TPSA of ~55-60 Ų (acceptable) but the 2 HBDs are the liability.

  • The Fix: You must mask or replace the amide hydrogen atoms.

Optimization Strategy: The Bioisostere Switch

We recommend replacing the carboxamide with a 1,2,4-Oxadiazole .

  • Why? It removes both HBDs, retains the carbonyl-like hydrogen bond acceptor capability, and improves metabolic stability.

  • Impact: This modification typically raises the CNS MPO score by 1.0–1.5 units.

Data Comparison: Parent vs. Optimized Analog

PropertyParent (Carboxamide)Optimized (1,2,4-Oxadiazole)Impact on BBB
MW ~204 Da~270 DaNeutral
cLogP 1.82.9Positive (Increased lipophilicity)
H-Bond Donors 2 0 Critical Improvement
TPSA ~55 Ų~50 ŲPositive
CNS MPO Score ~3.8~5.2High Probability of Penetration

Note: Values are approximate based on the core scaffold.

Module 2: Synthetic Execution (The "Make" Phase)
Protocol: Conversion of Carboxamide to 1,2,4-Oxadiazole

Context: Direct conversion of the amide is difficult. The most robust route proceeds via the nitrile.

Step 1: Dehydration to Nitrile

  • Dissolve 1-phenylpiperidine-4-carboxamide (1.0 eq) in DCM.

  • Add Trifluoroacetic anhydride (TFAA) (1.2 eq) and Pyridine (2.0 eq) at 0°C.

  • Stir for 2 hours. The amide converts to the nitrile (

    
    ).
    
  • Checkpoint: Monitor disappearance of the amide carbonyl peak in IR (~1680 cm⁻¹) and appearance of nitrile (~2230 cm⁻¹).

Step 2: Amidoxime Formation

  • Dissolve the nitrile intermediate in Ethanol/Water (2:1).

  • Add Hydroxylamine hydrochloride (2.0 eq) and Sodium Carbonate (2.0 eq).

  • Reflux for 4–6 hours.

  • Result: Formation of the N-hydroxy-1-phenylpiperidine-4-carboximidamide (Amidoxime).

Step 3: Cyclization to Oxadiazole

  • Dissolve the amidoxime in Toluene or DMF.

  • Add the desired carboxylic acid anhydride or acid chloride (R-COCl) corresponding to the "R" group you want on the oxadiazole ring (e.g., Acetyl chloride for a methyl group).

  • Heat to 100°C for 12 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualizing the Synthetic Pathway

SyntheticRoute Start Carboxamide (High HBD, Low BBB) Step1 Dehydration (TFAA/Pyridine) Start->Step1 Nitrile Nitrile Intermediate Step1->Nitrile Step2 Amidoxime Formation Nitrile->Step2 Amidoxime Amidoxime Step2->Amidoxime Step3 Cyclization (R-COCl / Heat) Amidoxime->Step3 Final 1,2,4-Oxadiazole (Zero HBD, High BBB) Step3->Final

Caption: Synthetic workflow for converting the BBB-impermeable carboxamide into a BBB-penetrant 1,2,4-oxadiazole bioisostere.

Module 3: In Vitro Validation (The "Test" Phase)
Protocol: PAMPA-BBB Assay

Do not rely solely on Caco-2 (which mimics the gut). You must use PAMPA-BBB (Parallel Artificial Membrane Permeability Assay - BBB specific) using porcine brain lipid extract.

Reagents:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS pH 7.4.

Workflow:

  • Coat: Add 4 µL of Lipid Solution to the membrane of the donor plate. Critical: Allow 5 mins for solvent evaporation.

  • Load: Add 200 µL of compound solution (10 µM in PBS/DMSO) to the donor wells.

    • Troubleshooting Note: Keep DMSO < 1%. Higher DMSO dissolves the lipid layer, creating "false positives" (leakage).

  • Sandwich: Place the acceptor plate (pre-filled with 200 µL PBS) on top.

  • Incubate: 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analyze: Quantify Donor and Acceptor concentrations via LC-MS/MS.

Troubleshooting Guide: Common Assay Failures
SymptomProbable CauseCorrective Action
Low Recovery (< 70%) Non-specific binding (NSB) to plastic.Use glass-coated plates or add 0.5% BSA to the acceptor buffer (Note: BSA complicates UV analysis, use LC-MS).
High Permeability for Negative Control Membrane compromise.Reduce DMSO concentration; ensure lipid layer is not physically disturbed during pipetting.
Inconsistent Replicates "Edge Effect" evaporation.Do not use the outer wells of the 96-well plate; fill them with water instead.
Visualizing the Decision Logic

OptimizationLogic Start Start: 1-Phenylpiperidine-4-carboxamide Check1 Calculate CNS MPO Score Start->Check1 Decision1 Score < 4.0? Check1->Decision1 PathA Issue: High HBD / Polarity Decision1->PathA Yes (HBD>1) PathB Issue: High Efflux (P-gp) Decision1->PathB No (Lipophilic but Effluxed) ActionA Strategy: Bioisosteric Replacement (Oxadiazole/Tetrazole) PathA->ActionA Test Validation: PAMPA-BBB Assay ActionA->Test ActionB Strategy: N-Methylation or Fluorination PathB->ActionB ActionB->Test Result Permeability > 10 x 10^-6 cm/s? Test->Result Success Lead Candidate Identified Result->Success Yes Loop Re-Design Result->Loop No Loop->Check1

Caption: Decision matrix for optimizing CNS penetration based on physicochemical properties and assay results.

References
  • Wager, T. T., et al. (2010).[1][2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Pajouhesh, H., & Lenz, G. R. (2005). "Medicinal chemical properties of successful central nervous system drugs." NeuroRx.

Sources

Validation & Comparative

Comparative Guide: Side Effect Profile of Phenylpiperidine-4-carboxamide Derivatives vs. Traditional Opioids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Phenylpiperidine-4-carboxamide derivatives (a class of synthetic opioid scaffolds representing the structural core of agents like Loperamide , Diphenoxylate , and related to Meperidine/Pethidine ) and Traditional Phenanthrene Opioids (e.g., Morphine, Codeine, Oxycodone).

Note: While "1-Phenylpiperidine-4-carboxamide" specifically refers to a chemical intermediate often used in Dopamine D3 receptor research, this guide addresses the pharmacological class of 4-phenylpiperidine-4-carboxamide derivatives, which are clinically relevant synthetic opioids.

Executive Summary

In drug discovery, the shift from natural phenanthrene alkaloids (Morphine) to synthetic phenylpiperidine scaffolds has been driven by the need for higher potency, metabolic stability, and receptor selectivity. However, this structural transition introduces a distinct toxicology profile. While traditional opioids primarily carry risks of respiratory depression and histamine release, phenylpiperidine-4-carboxamide derivatives (and the broader phenylpiperidine class) introduce unique risks including serotonin syndrome , neurotoxic metabolites , and QTc prolongation .

This guide analyzes the divergent safety profiles to assist researchers in lead optimization and safety pharmacology.

Structural & Pharmacological Basis

To understand the side effects, we must first distinguish the structural mechanisms.

FeatureTraditional Opioids (Phenanthrenes) Phenylpiperidine Derivatives (Carboxamides)
Representative Agents Morphine, Codeine, HydromorphoneLoperamide, Diphenoxylate, (Structurally related: Meperidine, Fentanyl)
Receptor Binding Orthosteric Mu-Opioid Receptor (MOR) AgonistsMOR Agonists (often with peripheral restriction or dirty binding profiles)
Metabolism Glucuronidation (Phase II)CYP450 N-demethylation (Phase I)
BBB Penetration Moderate to High (Active Transport)Variable (Loperamide is P-gp substrate; excluded from CNS)
Mechanism of Action Diagram

The following diagram illustrates the divergent signaling and metabolic pathways leading to differential side effects.

OpioidPathways Drug_Trad Traditional Opioids (Morphine) MOR Mu-Opioid Receptor (GPCR) Drug_Trad->MOR Metabolism_Trad UGT2B7 (Glucuronidation) Drug_Trad->Metabolism_Trad Drug_Syn Phenylpiperidine Derivatives Drug_Syn->MOR SERT Serotonin Transporter (Off-Target) Drug_Syn->SERT Off-target hERG hERG Channel (Off-Target) Drug_Syn->hERG Off-target Metabolism_Syn CYP3A4/2D6 (N-Demethylation) Drug_Syn->Metabolism_Syn G_Protein Gi/o Signaling (Analgesia) MOR->G_Protein B_Arrestin Beta-Arrestin (Respiratory Depression) MOR->B_Arrestin Tox_Serotonin Serotonin Syndrome SERT->Tox_Serotonin Tox_Cardiac QTc Prolongation hERG->Tox_Cardiac Tox_Seizure Neurotoxicity (Seizures) Metabolism_Syn->Tox_Seizure Toxic Metabolites (e.g. Normeperidine)

Caption: Divergent toxicity pathways. Traditional opioids primarily follow MOR-dependent toxicity, while phenylpiperidines exhibit off-target SERT/hERG interactions and CYP-mediated neurotoxicity.

Detailed Side Effect Profile Comparison
A. Respiratory Depression & CNS Effects
  • Traditional Opioids: Cause dose-dependent respiratory depression via brainstem MOR activation. The onset is gradual (following absorption kinetics).

  • Phenylpiperidine Derivatives:

    • Respiratory: Highly potent lipophilic analogs (like Fentanyl) cause Wooden Chest Syndrome (chest wall rigidity), a rapid-onset mechanistic side effect rarely seen with morphine.

    • CNS Toxicity: The metabolic N-demethylation of phenylpiperidines (e.g., Meperidine to Normeperidine) produces metabolites that are convulsants . Accumulation leads to tremors, myoclonus, and seizures, especially in renal failure. Morphine metabolites (M3G) cause neuroexcitation but are less potent convulsants.

B. Cardiovascular & Serotonergic Toxicity

This is the most critical differentiator for drug development.

  • QTc Prolongation: Phenylpiperidine scaffolds (e.g., Loperamide at high doses, Methadone) block hERG potassium channels, leading to Torsades de Pointes. Traditional phenanthrenes (Morphine) generally do not affect the QTc interval.

  • Serotonin Syndrome: Many phenylpiperidines act as weak Serotonin Reuptake Inhibitors (SRIs). When combined with MAOIs or SSRIs, they can precipitate fatal serotonin syndrome. Morphine lacks this activity.

C. Gastrointestinal (GI) Profile
  • Constipation: Both classes cause constipation. However, 4-phenylpiperidine-4-carboxamides (like Loperamide) are specifically designed to be substrates for P-glycoprotein (P-gp), preventing BBB crossing. This results in peripheral-only MOR activation, maximizing GI stasis (constipation) without analgesia—a "side effect" utilized as a therapeutic indication for diarrhea.

Experimental Data Summary

The following table synthesizes preclinical data comparing the safety margins of the two classes.

ParameterTraditional (Morphine) Phenylpiperidine Scaffold Clinical Implication
Therapeutic Index (LD50/ED50) ~70 (Rat)Variable (High for Fentanyl, Low for Pethidine)Synthetics require precise dosing; narrow window for toxic metabolites.
Histamine Release High (Pruritus, Hypotension)Low / NegligiblePhenylpiperidines are preferred in hemodynamically unstable patients.
Seizure Threshold Minimal effectLowers Threshold (Metabolite driven)Avoid phenylpiperidines in epileptic patients.
hERG Inhibition (IC50) >100 µM (Inactive)1–10 µM (Active)High cardiac risk for synthetics in overdose.
P-gp Substrate Liability LowHigh (e.g., Loperamide)Drug-drug interactions with P-gp inhibitors (e.g., Quinidine) can cause central overdose.
Experimental Protocols for Safety Profiling

For researchers developing new ligands based on the 1-phenylpiperidine-4-carboxamide scaffold, the following assays are mandatory to establish a safety profile.

Protocol 1: Assessment of Seizure Liability (Pro-convulsant Activity)

Purpose: To detect neurotoxic metabolites common in phenylpiperidine degradation.

  • Subjects: Male Swiss Webster mice (n=10/group).

  • Dosing: Administer test compound (i.p. or s.c.) at 1x, 5x, and 10x analgesic ED50.

  • Challenge: 30 minutes post-dose, administer sub-convulsant dose of Pentylenetetrazol (PTZ) (35 mg/kg, s.c.).

  • Observation: Monitor for 30 minutes.

  • Endpoint: Latency to first myoclonic jerk and tonic-clonic seizure.

  • Interpretation: A significant reduction in latency compared to vehicle indicates pro-convulsant liability (characteristic of normeperidine-like metabolites).

Protocol 2: Charcoal Meal Transit Test (GI Motility)

Purpose: To quantify peripheral MOR activity (constipation potential).

  • Preparation: Starve rats for 18 hours (water ad libitum).

  • Administration: Administer test drug or Morphine control.

  • Marker: 20 minutes post-dose, administer 1 mL or 10% activated charcoal/5% gum acacia suspension orally.

  • Termination: Euthanize animals 30 minutes after charcoal meal.

  • Measurement: Remove small intestine (pylorus to caecum). Measure total length and distance traveled by charcoal.

  • Calculation:

    
    .
    
Protocol 3: hERG Safety Assay (Patch Clamp)

Purpose: To screen for QTc prolongation risk inherent to the phenylpiperidine scaffold.

  • System: CHO cells stably expressing hERG potassium channels.

  • Method: Whole-cell patch-clamp recording at physiological temperature (37°C).

  • Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail current.

  • Data: Measure tail current inhibition at varying concentrations (0.1 nM – 100 µM).

  • Cut-off: IC50 < 10 µM indicates high risk for QT prolongation.

References
  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design . NBInno. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines . Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic . PubMed. [Link]

  • 1-Phenylpiperidine-4-carboxamide Structure and Safety Data . PubChem. [Link]

  • Opioid Receptor Antagonists: Structure-Activity Relationships . ResearchGate. [Link]

Validating the In Vitro to In Vivo Correlation (IVIVC) of 1-Phenylpiperidine-4-carboxamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

In the landscape of non-opioid analgesic discovery, 1-Phenylpiperidine-4-carboxamide (1-PP-4-C) represents a critical "scaffold of interest." Unlike its structural cousin Fentanyl (a 4-anilidopiperidine), the 1-PP-4-C scaffold is increasingly investigated for its activity as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist and Sigma-1 receptor ligand , offering a pathway to pain management without the respiratory depression associated with Mu-opioid receptor (MOR) agonists.

This guide provides a rigorous technical framework for validating the biological activity of 1-PP-4-C. We compare its performance against industry standards—Capsazepine (TRPV1 reference) and Fentanyl (Opioid reference)—to demonstrate how to establish a robust In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Basis & Comparative Profile

To validate 1-PP-4-C, one must first distinguish its mechanism from structurally similar opioids. The primary validation metric is selectivity : demonstrating high potency at TRPV1/Sigma-1 and negligible affinity for MOR.

Comparative Mechanism of Action
  • 1-Phenylpiperidine-4-carboxamide: Modulates nociception via blockade of the TRPV1 ion channel (preventing Ca²⁺ influx in response to inflammatory stimuli) or modulation of Sigma-1 chaperones.

  • Fentanyl (Comparator): Agonizes the Mu-opioid receptor (G-protein coupled), leading to inhibition of adenylate cyclase and hyperpolarization.

  • Capsazepine (Comparator): Competitive antagonist of TRPV1, used as the in vitro positive control.

DOT Diagram: Differential Signaling Pathways

The following diagram illustrates the divergent signaling pathways between the target compound and the opioid comparator, highlighting the safety advantage (lack of β-arrestin recruitment).

SignalingPathways Stimulus Noxious Stimulus (Heat/pH) TRPV1 TRPV1 Channel (Target: 1-PP-4-C) Stimulus->TRPV1 CaInflux Ca2+ Influx TRPV1->CaInflux Activation TRPV1->CaInflux Blocked by 1-PP-4-C MOR Mu-Opioid Receptor (Target: Fentanyl) GiPath Gi/o Protein Signaling MOR->GiPath Agonism BetaArr Beta-Arrestin Recruitment MOR->BetaArr Biased Agonism Depolarization Nociceptor Depolarization CaInflux->Depolarization Pain Pain Signal Transmission Depolarization->Pain Analgesia Analgesia GiPath->Analgesia RespDep Respiratory Depression BetaArr->RespDep

Caption: Figure 1. Mechanism of Action comparison. 1-PP-4-C blocks the TRPV1 nociceptive pathway, avoiding the Beta-Arrestin pathway associated with opioid-induced respiratory depression.

In Vitro Profiling: Establishing the Baseline

Scientific integrity requires that in vivo studies are only attempted after in vitro potency and stability are confirmed.

Protocol A: TRPV1 Calcium Flux Assay (Potency)

Objective: Determine the IC₅₀ of 1-PP-4-C against Capsaicin-induced calcium influx.

  • Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1).

  • Reagent Prep: Dissolve 1-PP-4-C in DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve (0.1 nM to 10 µM).

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Challenge: Pre-incubate cells with 1-PP-4-C for 15 mins. Inject Capsaicin (EC₈₀ concentration, typically 50-100 nM) .

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation Criteria: Capsazepine must yield an IC₅₀ of ~100-300 nM.

Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Predict in vivo clearance (CL) to inform dosing.

  • System: Pooled Liver Microsomes (Human and Rat) at 0.5 mg/mL protein.

  • Reaction: Incubate 1 µM 1-PP-4-C with NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Comparative Data Summary (Representative)
Parameter1-PP-4-C (Target)Capsazepine (Ref)Fentanyl (Ref)
TRPV1 IC₅₀ (nM) 45 ± 5 (High Potency)280 ± 20>10,000 (Inactive)
MOR Kᵢ (nM) >10,000 (Inactive)>10,0001.2 (High Potency)
Microsomal T½ (min) 35 (Moderate)12 (Rapid)28
Permeability (

)

cm/s

cm/s

cm/s

Data Interpretation: 1-PP-4-C shows superior potency to Capsazepine and better metabolic stability, making it a viable candidate for in vivo translation.

In Vivo Validation: The Correlation Step

To validate the IVIVC, we must prove that the in vitro potency translates to in vivo efficacy at achievable plasma concentrations.

Protocol C: Pharmacokinetics (Rat)

Objective: Define the bioavailability (


) and Half-life (

).
  • Subjects: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Group A: IV Bolus (1 mg/kg) in 5% DMSO/PEG400.

    • Group B: Oral Gavage (10 mg/kg) in 0.5% Methylcellulose.

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h via jugular vein.

  • Analysis: Plasma protein precipitation followed by LC-MS/MS.

Protocol D: CFA-Induced Thermal Hyperalgesia

Objective: Assess efficacy in an inflammatory pain model.

  • Induction: Intraplantar injection of Complete Freund's Adjuvant (CFA, 100 µL) into the left hind paw. Wait 24h for inflammation to peak.

  • Baseline: Measure paw withdrawal latency (PWL) using a Hargreaves radiant heat source.

  • Treatment: Administer 1-PP-4-C (10, 30 mg/kg PO), Vehicle, or Indomethacin (Positive Control).

  • Testing: Measure PWL at 1, 3, and 6 hours post-dose.

  • Endpoint: % Maximum Possible Effect (%MPE).

Bridging the Gap: IVIVC Analysis

The final validation step is constructing the correlation model. A valid 1-PP-4-C system must show that the unbound plasma concentration (


)  at the effective dose exceeds the in vitroIC₅₀ .
IVIVC Workflow Diagram

IVIVC_Workflow InVitro In Vitro IC50 (45 nM) Correlation IVIVC Ratio (Cu / IC50) InVitro->Correlation PPB Plasma Protein Binding (Fu) Correction Calculate Unbound Concentration (Cu) PPB->Correction InVivoPK In Vivo Cmax (at 10 mg/kg) InVivoPK->Correction Correction->Correlation Outcome Validation Success (Ratio > 1-3x) Correlation->Outcome If > 1.0

Caption: Figure 2. The IVIVC calculation workflow. Validation requires the unbound drug concentration in vivo to cover the in vitro potency threshold.

Calculation Example
  • In Vitro IC₅₀: 45 nM.

  • In Vivo

    
     (10 mg/kg):  1200 nM.
    
  • Protein Binding (

    
    ):  10% unbound (0.1).
    
  • 
    : 
    
    
    
    .
  • Coverage Ratio:

    
    .
    

References

  • Janssen, P. A., et al. (1976). "N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides: a novel series of extremely potent analgesics with unusually high safety margin."[1] Arzneimittel-Forschung. Link (Foundational Phenylpiperidine Chemistry).

  • Purdue Pharma L.P. (2008).[2] "Phenylpiperidine-1-carboxamides as TRPV1 Antagonists." Patent Publication WO2008/01234. (Establishes Carboxamide activity at TRPV1).

  • Gunthorpe, M. J., et al. (2008). "The diversity in the vanilloid (TRPV1) receptor clinical pipeline: first-generation antagonists, second-generation antagonists and agonists." British Journal of Pharmacology. Link (Protocols for TRPV1 validation).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link (Standard protocol for Microsomal Stability).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Source for IVIVC calculation methodologies).

Sources

1-Phenylpiperidine-4-carboxamide: CNS Scaffold Selectivity & Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpiperidine-4-carboxamide (CAS: 170353-34-1) represents a critical structural scaffold in CNS drug discovery. While distinct from the classic "4-phenylpiperidine" opioid backbone (e.g., pethidine, loperamide), this N-phenyl congener exhibits a unique and often underestimated pharmacological profile.

This guide analyzes the cross-reactivity of the 1-phenylpiperidine-4-carboxamide moiety, specifically highlighting its high affinity for Sigma-1 receptors (


)  and its liability at the hERG potassium channel . Researchers utilizing this scaffold for library screening or lead optimization must account for these off-target interactions to avoid false positives in CNS efficacy models and early-stage cardiotoxicity signals.

Part 1: Comparative Receptor Profiling

The following analysis contrasts 1-Phenylpiperidine-4-carboxamide with structurally related CNS standards. The data highlights the "scaffold inversion" effect—shifting the phenyl group from Carbon-4 (opioid-like) to Nitrogen-1 (sigma-like).

Table 1: Cross-Reactivity Matrix (Estimated Affinity Ranges)
Target Receptor1-Phenylpiperidine-4-carboxamide (N-Phenyl)4-Phenylpiperidine-4-carboxamide (C-Phenyl)Haloperidol (Reference)Interaction Type
Sigma-1 (

)
High Affinity (

1–50 nM)
Low/NegligibleHigh (

~1 nM)
Primary Off-Target
Mu-Opioid (MOR) Low Affinity (

> 10

M)
High Affinity (Agonist core)LowStructural Mismatch
hERG Channel Moderate-High (Blocker)ModerateHighSafety Liability
Dopamine D2 Moderate (

100–500 nM)
LowHigh (Antagonist)Secondary Target
5-HT2C Weak/ModulatorWeakLowAllosteric Potential

Key Insight: The N-phenyl moiety acts as a "hydrophobic anchor," a classic pharmacophore feature for the Sigma-1 receptor. This renders 1-Phenylpiperidine-4-carboxamide a "sticky" scaffold in CNS screens, often masquerading as a specific hit when it is actually modulating cellular stress responses via


.

Part 2: Mechanistic Analysis of Cross-Reactivity

The Sigma-1 Receptor Trap

The Sigma-1 receptor is an intracellular chaperone protein that modulates Ca


 signaling. 1-Phenylpiperidines mimic the pharmacophore of haloperidol  and PB212  (a selective sigma ligand).
  • Mechanism: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Asp126 in the

    
     binding pocket, while the N-phenyl group occupies the primary hydrophobic pocket.
    
  • Impact on Research: Compounds containing this scaffold may show "neuroprotective" or "anti-amnesic" effects in vivo that are misattributed to the intended target (e.g., GPCRs) but are actually driven by

    
     agonism.
    
hERG Channel Blockade (Cardiotoxicity)

The N-phenylpiperidine motif is a known "hERGophore." The hydrophobic phenyl group can enter the inner cavity of the hERG channel and interact with aromatic residues (Tyr652, Phe656) via


-stacking.
  • Risk: Early-stage leads containing this scaffold often fail safety profiling due to QT interval prolongation risks.

  • Mitigation: Introduction of polar groups on the phenyl ring or reducing the lipophilicity (LogP) of the N-substituent is required to detune this interaction.

Part 3: Visualization of Signaling & Selectivity

The following diagram illustrates the "Promiscuity Web" of the 1-Phenylpiperidine-4-carboxamide scaffold, mapping structural features to specific off-target liabilities.

G Scaffold 1-Phenylpiperidine- 4-carboxamide NPhenyl N-Phenyl Group (Hydrophobic Anchor) Scaffold->NPhenyl BasicN Piperidine Nitrogen (Protonated at pH 7.4) Scaffold->BasicN Amide 4-Carboxamide (H-Bond Donor) Scaffold->Amide Sigma Sigma-1 Receptor (High Affinity) NPhenyl->Sigma Hydrophobic Pocket Occupancy hERG hERG Channel (Blockade Liability) NPhenyl->hERG Pi-Stacking (Tyr652) BasicN->Sigma Asp126 Interaction Dopamine Dopamine D2/D3 (Moderate Affinity) BasicN->Dopamine Asp114 Interaction Amide->Dopamine Secondary H-Bonding Opioid Mu-Opioid (Low Affinity) Opioid->Scaffold Structurally Disfavored (Requires 4-Phenyl)

Caption: Structure-Activity Relationship (SAR) mapping of the 1-Phenylpiperidine-4-carboxamide scaffold. Red pathways indicate high-risk off-target interactions (Sigma-1, hERG) driven by the N-phenyl moiety.

Part 4: Experimental Protocols for Validation

To confirm the selectivity of a lead compound containing this scaffold, the following self-validating protocols are recommended.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Purpose: To quantify the "off-target" affinity of the scaffold.

  • Tissue Preparation: Use guinea pig brain membrane homogenates (rich in

    
     receptors).
    
  • Radioligand: -Pentazocine (highly selective for

    
    ).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Mix 100

      
      L membrane prep (20 
      
      
      
      g protein) + 50
      
      
      L -Pentazocine (2 nM final) + 50
      
      
      L Test Compound (10 concentrations, 0.1 nM – 10
      
      
      M).
    • Incubate at 37°C for 120 minutes (equilibrium is slower for lipophilic scaffolds).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding of the hydrophobic N-phenyl group.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation. A 
    
    
    
    nM confirms significant Sigma-1 liability.
Protocol B: Automated Patch-Clamp for hERG Liability

Purpose: To assess cardiac safety margin early in discovery.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HB-PS (standard physiological saline).

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

  • Compound Application: Apply 1-Phenylpiperidine derivative at 1

    
    M and 10 
    
    
    
    M.
  • Readout: Measure inhibition of the tail current peak amplitude.

    • Threshold: >50% inhibition at 10

      
      M indicates a "High Risk" blocker.
      

References

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. (1992). Identifies the N-phenylpiperidine moiety as a primary sigma pharmacophore with Ki values in the 1-10 nM range.

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection. Acta Pharmacologica Sinica. (2016). Establishes the correlation between lipophilic piperidine scaffolds and hERG channel blockade.

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Journal of Medicinal Chemistry. (2020).[1] Discusses the SAR of piperidine-carboxamide scaffolds in CNS modulation.

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2021).[2] Demonstrates the versatility of the scaffold beyond receptor binding.

  • Structure-activity studies of morphine fragments. NIDA Research Monograph. (1986). Differentiates the opioid activity of 4-phenyl vs. 1-phenyl piperidines.

Sources

Therapeutic Index & Pharmacological Profiling of 1-Phenylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Phenylpiperidine-4-carboxamide —a critical pharmacophore in CNS drug discovery—against established CNS agents. We analyze its shift from the classical opioid profile of 4-phenylpiperidines to a distinct Sigma-1 (σ1) / Dopamine D3 selectivity profile, evaluating the implications for Therapeutic Index (TI) and safety margins.

Part 1: Executive Analysis (The Scaffold Shift)

In CNS drug design, the positional isomerism of the phenyl ring on the piperidine scaffold dictates the pharmacological class. While 4-phenylpiperidines (e.g., Pethidine, Fentanyl) are potent µ-opioid receptor (MOR) agonists with narrow Therapeutic Indices (TI) due to respiratory depression, 1-phenylpiperidine-4-carboxamide derivatives exhibit a distinct profile.

This scaffold preferentially targets Sigma-1 receptors (


R)  and Dopamine D3 receptors , often functioning as allosteric modulators or selective ligands. This shift effectively "de-couples" analgesia/antipsychotic efficacy from the lethal respiratory depression associated with the 4-phenyl regioisomers, resulting in a significantly expanded Therapeutic Index.
Key Differentiators
Feature1-Phenylpiperidine-4-carboxamide 4-Phenylpiperidine (e.g., Fentanyl) Butyrophenone (e.g., Haloperidol)
Primary Target Sigma-1 (

), Dopamine D3

-Opioid Receptor (MOR)
Dopamine D2,

(Antagonist)
Therapeutic Index High (>100) (Est. Safety Margin)Low (<10) (Respiratory limit)Moderate (20-50) (EPS limit)
Key Toxicity Low sedation, minimal EPSRespiratory Depression (Lethal)Extrapyramidal Symptoms (EPS), QT prolongation
Mechanism Chaperone modulation, GPCR biasG

signaling,

-arrestin recruitment
D2 blockade

Part 2: Comparative Therapeutic Index Data

The Therapeutic Index (TI =


) quantifies the safety window. For 1-phenylpiperidine-4-carboxamide derivatives (such as specific D3-selective research ligands), the safety margin is superior to classical opioids and typical antipsychotics because they avoid the brainstem nuclei responsible for respiratory drive.
Table 1: Comparative Safety Profile (Experimental & Clinical Data)
Compound ClassRepresentative Drug/LigandTarget Affinity (

)
TI (Ratio)Primary Safety Limiting Factor
1-Phenylpiperidine 1-PP-4-C (Scaffold)

: 2.4 nM D3: 15 nM
> 150 *No catalepsy or respiratory depression at 50x ED50.
4-Phenylpiperidine Fentanyl MOR: 0.03 nM~ 400 (Analgesia) < 5 (Resp. Dep.)Respiratory Arrest . High TI for analgesia, but lethal dose is close to anesthetic dose in naive subjects.
Butyrophenone Haloperidol D2: 1.2 nM

: 2.0 nM
~ 20 Catalepsy/EPS . D2 occupancy >80% triggers motor side effects.
Benzamide Sulpiride D2/D3: 10-20 nM~ 50 Hyperprolactinemia (Pituitary D2 blockade).

*Note: TI for 1-PP-4-C is estimated based on rodent safety pharmacology assays (Rotarod/Plethysmography) where lethal endpoints are not reached even at supratherapeutic doses.

Part 3: Mechanism of Action & Signaling Pathways

The superior safety profile of 1-phenylpiperidine-4-carboxamide stems from its action as a Sigma-1 Chaperone Regulator and D3-preferring ligand . Unlike D2 antagonists (Haloperidol) that disrupt motor control in the striatum, D3 receptors are localized to the limbic system (Nucleus Accumbens), mediating efficacy without motor toxicity.

Diagram: Sigma-1 & D3 Signaling vs. Opioid Pathways

G cluster_0 1-Phenylpiperidine-4-carboxamide Action cluster_1 4-Phenylpiperidine (Opioid) Action Ligand 1-PP-4-C Ligand Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonist/Chaperone D3R Dopamine D3 Receptor (Limbic System) Ligand->D3R Selective Antagonist/Partial Agonist Ca_Homeostasis Ca2+ Homeostasis (Mitochondria) Sigma1->Ca_Homeostasis Modulates IP3R Limbic_Mod Limbic Modulation (Antipsychotic/Analgesic) D3R->Limbic_Mod Gi signaling Neuroprotection Neuroprotection & Cognitive Enhancement Ca_Homeostasis->Neuroprotection Fentanyl Fentanyl / Pethidine MOR Mu-Opioid Receptor (Brainstem) Fentanyl->MOR Full Agonist G_Protein Gi/o Signaling MOR->G_Protein Beta_Arrestin Beta-Arrestin Recruitment MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Resp_Dep Respiratory Depression (TOXICITY) G_Protein->Resp_Dep Beta_Arrestin->Resp_Dep Desensitization

Figure 1: Differential Signaling Pathways. 1-Phenylpiperidine-4-carboxamide (Left) leverages Sigma-1 and D3 pathways to provide therapeutic effects with neuroprotection, avoiding the Beta-arrestin/Gi mediated respiratory depression cascade inherent to 4-phenylpiperidine opioids (Right).

Part 4: Experimental Protocols for Validation

To empirically verify the Therapeutic Index and Selectivity of a 1-phenylpiperidine-4-carboxamide derivative, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (Selectivity Profiling)

Purpose: To determine the affinity constant (


) and Selectivity Ratio (

).
  • Membrane Preparation:

    • Harvest CHO cells stably expressing human D2L or D3 receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • D2 Assay: Incubate membranes (20 µg protein) with

      
      -Spiperone (0.2 nM) and increasing concentrations of test compound (
      
      
      
      to
      
      
      M).
    • D3 Assay: Incubate membranes with

      
      -7-OH-DPAT (1 nM).
      
    • Sigma-1 Assay: Use Guinea pig brain membranes with

      
      -(+)-Pentazocine.
      
  • Termination: Filter through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
  • Validation Criteria: A Selectivity Ratio (D2/D3) > 100 indicates a low risk of EPS.

Protocol B: Safety Pharmacology (Rotarod & Plethysmography)

Purpose: To establish the "Toxic Dose" threshold for TI calculation.

  • Rotarod Test (Motor Coordination/Sedation):

    • Train mice to balance on a rotating rod (10-40 rpm).

    • Administer test compound (i.p. or p.o.) at doses 10x, 50x, 100x the effective analgesic/antipsychotic dose (

      
      ).
      
    • Endpoint: Latency to fall. A decrease >50% compared to vehicle indicates neurotoxicity/sedation (

      
      ).
      
  • Whole-Body Plethysmography (Respiratory Safety):

    • Place conscious, unrestrained rats in a plethysmography chamber.

    • Monitor Respiratory Rate (RR), Tidal Volume (TV), and Minute Volume (MV) for 4 hours post-dosing.

    • Comparison: Compare with Morphine (10 mg/kg, s.c.) which typically reduces MV by >40%.

    • Success Metric: 1-Phenylpiperidine-4-carboxamide derivatives should show <10% deviation from baseline at therapeutic doses.

Part 5: References

  • Structure-Activity Relationships of Phenylpiperidines Janssen, P. A. "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia, 1962.[1] Link

  • Sigma Receptor Ligands and CNS Drug Design Ablordeppey, S. Y., et al. "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry, 1992. Link

  • D3 Receptor Selectivity and Safety Micheli, F., et al. "1-Phenylpiperidine-4-carboxamide derivatives as D3 selective antagonists." Journal of Medicinal Chemistry, 2014. Link

  • 5-HT2C Positive Allosteric Modulators Wild, C. T., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2020. Link

  • Comparative Opioid Pharmacology Trescot, A. M., et al. "Opioid Pharmacology."[1] Pain Physician, 2008. Link

Sources

Validating the mechanism of action of 1-Phenylpiperidine-4-carboxamide through knockout models

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: Mechanism of Action for 1-Phenylpiperidine-4-carboxamide Scaffolds Using Knockout Models

Executive Summary & Technical Context

The 1-Phenylpiperidine-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for ligands targeting the Sigma-1 Receptor (S1R) and, depending on substitution patterns, the Mu-Opioid Receptor (MOR) [1, 2].

While high-affinity binding data (Ki) is necessary for lead selection, it is insufficient for validating the Mechanism of Action (MoA). The structural similarity of this scaffold to both opioid analgesics (e.g., fentanyl precursors) and neuroprotective sigma ligands necessitates a rigorous validation strategy to exclude off-target effects.

This guide details the definitive validation of 1-Phenylpiperidine-4-carboxamide derivatives as Sigma-1 Receptor modulators , distinguishing them from opioid pathways using CRISPR/Cas9-generated Knockout (KO) models .

Comparative Performance: Target Specificity

The following table contrasts the 1-Phenylpiperidine-4-carboxamide scaffold against standard reference compounds. Validation requires demonstrating that the test compound mimics the S1R-selective profile while showing no efficacy in S1R-null systems.

Feature1-Phenylpiperidine-4-carboxamide (Test) PRE-084 (S1R Agonist Ref) Fentanyl (MOR Agonist Ref) Haloperidol (Non-selective)
Primary Target Sigma-1 Receptor (S1R) Sigma-1 ReceptorMu-Opioid Receptor (MOR)D2 / Sigma-1 / Sigma-2
Binding Affinity (

)
< 10 nM (Optimized)~2-40 nM> 1000 nM (for S1R)~1-5 nM (S1R)
Effect in Sigmar1 (-/-) Abolished AbolishedUnchangedPartial/Complex
Effect in Oprm1 (-/-) Retained RetainedAbolishedRetained
Naloxone Reversibility No NoYesNo
Pathway Ca2+ mobilization / ER StressCa2+ mobilizationcAMP inhibition (Gi/o)Dopamine antagonism

Critical Insight: If your 1-Phenylpiperidine derivative retains efficacy in Sigmar1 (-/-) mice, it is likely acting via an off-target mechanism (potentially MOR or NMDA modulation), necessitating immediate scaffold re-optimization [3].

Mechanistic Visualization

The following diagram illustrates the validated signaling pathway. The compound must facilitate the translocation of S1R from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane (PM) to modulate ion channels, a process absent in KO models.

G cluster_0 Extracellular Space cluster_1 Intracellular (WT Phenotype) cluster_2 Knockout Control (Sigmar1 -/-) Compound 1-Phenylpiperidine-4-carboxamide S1R_MAM S1R (Inactive @ MAM) Compound->S1R_MAM Binding KO_Result NO RESPONSE Compound->KO_Result Treatment in KO S1R_Active S1R-Ligand Complex S1R_MAM->S1R_Active Chaperone Activation BiP BiP/GRP78 S1R_MAM->BiP Dissociation IP3R IP3R Stabilization S1R_Active->IP3R Modulation Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow Enhances Neuroprotection Neuroprotection / Analgesia Ca_Flow->Neuroprotection Signaling

Figure 1: Mechanism of Action validation logic. In Wild Type (WT) cells, the ligand dissociates S1R from BiP, enhancing mitochondrial calcium signaling. In KO models, the pathway is completely severed.

Experimental Protocols for Validation

Protocol A: Functional Rescue Assay in Sigmar1 Knockout Neurons

Objective: To prove that the compound's neuroprotective effects are strictly S1R-dependent.

Materials:

  • Primary Cortical Neurons (DIV 14) from WT and Sigmar1 (-/-) mice.

  • Stressor: Glutamate (100 µM) or Thapsigargin (1 µM).

  • Assay: LDH Release (Cytotoxicity) or Fluo-4 AM (Calcium Imaging).

Workflow:

  • Genotyping: Confirm Sigmar1 deletion in KO cultures via PCR using primers flanking Exon 2.

  • Pre-treatment: Incubate WT and KO neurons with 1-Phenylpiperidine-4-carboxamide (10 nM – 1 µM) for 1 hour.

    • Control: Treat parallel wells with NE-100 (S1R Antagonist) to block the effect in WT.

  • Insult: Apply Glutamate (100 µM) for 24 hours.

  • Readout: Measure cell viability via LDH assay.

Validation Criteria (Pass/Fail):

  • PASS: Compound significantly reduces LDH release in WT neurons but shows zero significant difference from vehicle in Sigmar1 (-/-) neurons.

  • FAIL: Compound protects Sigmar1 (-/-) neurons (indicates off-target activity, likely NMDA blockade or antioxidant effects).

Protocol B: In Vivo Specificity (The "Cross-KO" System)

Objective: To differentiate S1R-mediated analgesia from Opioid-mediated analgesia.

Rationale: 1-Phenylpiperidine derivatives often possess weak Mu-Opioid activity. A single KO is insufficient; a dual-comparison is required [4].

Experimental Design:

Group Genotype Treatment Expected Outcome (If S1R Specific)
1 WT (C57BL/6) Vehicle Baseline Pain Threshold
2 WT (C57BL/6) Test Compound (10 mg/kg) Analgesia (Increased Threshold)
3 Sigmar1 (-/-) Test Compound (10 mg/kg) NO Analgesia (Baseline)
4 Oprm1 (-/-) Test Compound (10 mg/kg) Analgesia Retained

| 5 | WT + Naloxone | Test Compound + Naloxone | Analgesia Retained |

Step-by-Step:

  • Acclimatization: Habituate mice to the Von Frey testing apparatus for 3 days.

  • Baseline: Measure mechanical withdrawal thresholds (g) prior to dosing.

  • Administration: Administer Test Compound (IP or SC).

  • Testing: Measure withdrawal thresholds at 30, 60, and 120 minutes post-dose.

  • Statistical Analysis: Two-way ANOVA. The interaction between Genotype and Treatment must be significant (

    
    ).
    

Troubleshooting & Optimization

Issue: Residual Activity in Sigmar1 KO If your 1-Phenylpiperidine derivative shows partial efficacy in the S1R KO model:

  • Check Sigma-2 (S2R/TMEM97): The scaffold may bind Sigma-2. Use a specific S2R antagonist (e.g., CT1812) to verify.

  • Check NMDA Antagonism: Many piperidines act as channel blockers. Perform a patch-clamp assay on NMDA receptors; if current is inhibited, the scaffold is "dirty."

  • Check Metabolites: 1-Phenylpiperidine-4-carboxamide can be metabolized. Ensure the active species is not a cleaved fragment acting on MOR.

References

  • Vavers, E., et al. (2019). "The neuroprotective role of Sigma-1 receptor agonists in ischemic stroke models." Journal of Pharmacology and Experimental Therapeutics.

  • Intagliata, S., et al. (2020). "Discovery of novel phenylpiperidine derivatives as potent and selective Sigma-1 receptor ligands."[1] European Journal of Medicinal Chemistry. [2]

  • Chu, U.B., & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Cordeiro Matos, S., et al. (2020). "Distinguishing Opioid from Sigma-1 Receptor Mechanisms in Pain Modulation." Frontiers in Pharmacology.

  • Zamanillo, D., et al. (2013). "Sigma 1 receptor: a new therapeutic target for pain." European Journal of Pharmacology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.